molecular formula C3H3ClN2S B1585006 5-Chloro-1,3-thiazol-2-amine CAS No. 41663-73-4

5-Chloro-1,3-thiazol-2-amine

Cat. No.: B1585006
CAS No.: 41663-73-4
M. Wt: 134.59 g/mol
InChI Key: SWQWTDAWUSBMGA-UHFFFAOYSA-N
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Description

5-Chloro-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C3H3ClN2S and its molecular weight is 134.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86106. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,3-thiazol-2-amine
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InChI

InChI=1S/C3H3ClN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQWTDAWUSBMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194490
Record name Thiazole, 2-amino-5-chloro-
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Molecular Weight

134.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41663-73-4
Record name 5-Chloro-2-thiazolamine
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Record name Thiazole, 2-amino-5-chloro-
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Record name 2-Thiazolamine, 5-chloro-
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Record name Thiazole, 2-amino-5-chloro-
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Record name 5-chloro-1,3-thiazol-2-amine
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Record name 2-AMINO-5-CHLOROTHIAZOLE
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Foundational & Exploratory

Physicochemical properties of 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3-thiazol-2-amine

Abstract

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive amino group and a chlorine atom on the thiazole core, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and essential safety protocols. While some empirical data for this specific molecule is not widely published, this document synthesizes information from analogous structures and provides field-proven experimental workflows for its complete characterization.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is defined by a five-membered thiazole ring substituted at position 2 with an amine group and at position 5 with a chlorine atom.

Chemical Structure:

This unique arrangement of heteroatoms and functional groups dictates its chemical behavior and physical properties.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 41663-73-4[1]
Molecular Formula C₃H₃ClN₂S[1][2][3]
Molecular Weight 134.59 g/mol [1][2]
Canonical SMILES C1=C(SC(=N1)N)Cl[1]
InChI Key SWQWTDAWUSBMGA-UHFFFAOYSA-N[1]

Core Physicochemical Properties

PropertyValue / Expected CharacteristicsRationale & Significance
Appearance Expected to be a crystalline solid at room temperature.The planar, polar structure with potential for hydrogen bonding typically results in a solid state.
Melting Point Data not available[1].A sharp melting point is a primary indicator of purity. Its determination is a fundamental first step in characterization.
Boiling Point Data not available[1].High boiling point is expected due to polarity and hydrogen bonding. Decomposition may occur before boiling at atmospheric pressure.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., DMSO, DMF, Methanol).The aromatic ring and chlorine atom impart lipophilicity, while the amine group allows for some polar interactions.
pKa The 2-amino group is basic. The pKa is expected to be lower than typical aliphatic amines due to the electron-withdrawing nature of the thiazole ring.The pKa value is crucial for understanding the compound's ionization state at physiological pH, which impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While specific spectra for this compound are not publicly cataloged, the expected data based on its structure are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Amine Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent and concentration.

    • Thiazole Proton (-CH): A singlet is expected in the aromatic region (typically δ 7.0-8.0 ppm), shifted by the electronic effects of the adjacent sulfur atom and chlorine.

  • ¹³C NMR:

    • Three distinct signals are expected for the three carbon atoms in the thiazole ring. The carbon bearing the chlorine (C5) and the carbon attached to the amino group (C2) will be significantly influenced by the heteroatoms, appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretch: A pair of medium-to-sharp peaks are expected in the 3100-3400 cm⁻¹ region, characteristic of a primary amine.

  • C=N Stretch: A strong absorption band is anticipated around 1600-1650 cm⁻¹, corresponding to the endocyclic C=N bond of the thiazole ring.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.

  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is a definitive indicator of a monochlorinated compound. For C₃H₃³⁵ClN₂S, the expected exact mass is approximately 133.97 Da[2].

Reactivity and Chemical Stability

The chemical behavior of this compound is governed by its three key features: the aromatic thiazole ring, the nucleophilic amino group, and the electrophilic carbon-chlorine bond.

cluster_molecule This compound cluster_reactivity Key Reactivity Sites mol Cl-C=C(-S-C(=N-)-NH2) N Nucleophilic Attack (Acylation, Alkylation) N->mol Exocyclic Amine Cl Nucleophilic Substitution Cl->mol C5-Position Ring Electrophilic Aromatic Substitution (generally deactivated) Ring->mol Thiazole Ring

Caption: Key reactivity sites on the this compound molecule.

  • Amino Group Reactivity: The exocyclic amino group is the primary site for reactions with electrophiles. It can readily undergo acylation, alkylation, and condensation reactions to form Schiff bases[4]. This functional handle is paramount for building molecular complexity.

  • Chloro Group Reactivity: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups (e.g., amines, thiols, alkoxides).

  • Stability: The compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. It may be sensitive to strong acids, strong oxidizing agents, and light[5][6].

Analytical Methodologies & Experimental Protocols

To address the data gaps for this compound, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in chemical research.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental physical constant used to assess the purity of a crystalline solid. A sharp, defined melting range indicates high purity, whereas a broad or depressed range suggests the presence of impurities.

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol for Spectroscopic Analysis (NMR, IR, MS)

Causality: A combination of spectroscopic techniques is required for unambiguous structural confirmation. Each technique provides complementary pieces of the structural puzzle.

cluster_nmr NMR Sample Prep cluster_ir IR Sample Prep (ATR) cluster_ms MS Sample Prep (ESI) N1 Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d6, CDCl3). N2 Transfer to NMR tube. N1->N2 Analysis Acquire & Process Data N2->Analysis I1 Place a small amount of solid sample directly onto the ATR crystal. I2 Apply pressure with the anvil. I1->I2 I2->Analysis M1 Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol, Acetonitrile). M2 Infuse directly into the -mass spectrometer. M1->M2 M2->Analysis Structure Correlate Data for Structural Confirmation Analysis->Structure

Caption: Consolidated workflow for spectroscopic sample preparation and analysis.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds provides guidance.

  • Hazard Classification: Based on analogous compounds like 2-Amino-5-chlorothiazole, this compound should be treated as harmful if swallowed (Acute Toxicity, Category 4)[2]. It may also cause skin and eye irritation[7][8].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[7][8].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[7].

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents[6][9].

Conclusion

This compound is a valuable heterocyclic building block with significant potential for synthetic chemistry and drug discovery. This guide has detailed its known chemical identity, predicted physicochemical and spectroscopic properties, and key reactivity sites. By following the outlined experimental protocols, researchers can fully characterize this compound, ensuring data integrity and enabling its effective use in the development of novel molecules.

References

5-Chloro-1,3-thiazol-2-amine CAS number 41663-73-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1,3-thiazol-2-amine (CAS: 41663-73-4): A Key Building Block in Medicinal Chemistry

Introduction and Strategic Overview

This compound is a halogenated heterocyclic compound built upon the 2-aminothiazole scaffold. This core structure is a "privileged" motif in medicinal chemistry, appearing in a multitude of biologically active agents due to its ability to form key hydrogen bond interactions with protein targets.[1][2] The strategic placement of a chlorine atom at the 5-position transforms this simple scaffold into a versatile and highly valuable building block for drug discovery and development.

From the perspective of a senior application scientist, the utility of this molecule lies not just in its intrinsic structure but in its predictable and exploitable reactivity. The chlorine atom serves as a synthetic handle for late-stage functionalization via modern cross-coupling methodologies, while the exocyclic and endocyclic nitrogens of the aminothiazole system offer distinct opportunities for derivatization.[3][4] This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, designed for researchers and professionals engaged in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below. It is noteworthy that experimental data for physical properties such as melting and boiling points are not consistently reported in publicly available databases.[5]

PropertyValueSource
CAS Number 41663-73-4[5][6]
Molecular Formula C₃H₃ClN₂S[5][7]
Molecular Weight 134.59 g/mol [5][7]
IUPAC Name This compound[6]
SMILES NC1=NC=C(Cl)S1[5]
InChIKey SWQWTDAWUSBMGA-UHFFFAOYSA-N[5][6]
MDL Number MFCD01681563[5]

Synthesis and Purification Protocol

The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch thiazole synthesis.[8] This methodology involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea. For the synthesis of the title compound, a logical precursor would be a 2,3-dihalopropionaldehyde or a related three-carbon electrophile that can react with thiourea to form the 2-amino-5-chlorothiazole ring system.

Rationale for Synthetic Strategy

The Hantzsch synthesis is a robust and reliable method for constructing the thiazole ring. The choice of thiourea as the source of the N-C-S fragment is cost-effective and efficient. The key is selecting the appropriate α-halocarbonyl component. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl-adjacent carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Generalized Experimental Protocol
  • Reaction Setup: To a stirred solution of thiourea (1.0 equivalent) in a suitable solvent such as absolute ethanol or DMF in a three-necked flask equipped with a reflux condenser, add the α-halocarbonyl precursor (e.g., 2,3-dichloropropionaldehyde, 1.0 equivalent) dropwise at room temperature.

    • Causality: Ethanol is a common solvent that facilitates the dissolution of both reactants and is relatively inert under these conditions. The dropwise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

    • Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC monitoring is critical to determine the point of maximum product formation and avoid degradation from prolonged heating.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. Otherwise, neutralize the reaction mixture with a mild base such as aqueous sodium bicarbonate solution. The product may precipitate upon neutralization.

    • Causality: The reaction often produces the hydrohalide salt of the aminothiazole, which is typically more soluble. Neutralization deprotonates the amine, decreasing its aqueous solubility and facilitating its precipitation or extraction.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

    • Causality: Recrystallization is an effective method for purifying solid compounds by exploiting differences in solubility between the product and impurities at different temperatures. Column chromatography provides a higher degree of purification if needed.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Process Thiourea Thiourea Reaction Hantzsch Condensation (Ethanol, Reflux) Thiourea->Reaction AlphaHalo α-Halocarbonyl (e.g., 2,3-Dichloropropionaldehyde) AlphaHalo->Reaction Workup Aqueous Work-up & Neutralization Reaction->Workup TLC Monitoring Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. The molecule's reactivity is dominated by the nucleophilic character of the two nitrogen atoms and the susceptibility of the C5-chloro group to substitution and cross-coupling reactions.[4][9]

The Ambident Nucleophilicity of the Amine Group

2-Aminothiazole is an ambident nucleophile, meaning it can react at either the exocyclic amino nitrogen (-NH₂) or the endocyclic ring nitrogen (N-3).[4]

  • Exocyclic Nitrogen (N-2): This site is generally favored for reactions with "hard" electrophiles like acyl chlorides and sulfonyl chlorides, leading to the formation of stable amides and sulfonamides. This is the most common site of reaction under neutral or mildly basic conditions.[4]

  • Endocyclic Nitrogen (N-3): This site is favored for reactions with "soft" electrophiles like alkyl halides, particularly in the absence of strong bases.[4] The resulting N-alkylation can sometimes be followed by rearrangement.

The C-5 Chloro Group: A Gateway to Complexity

The chlorine atom at the C-5 position is the molecule's most powerful feature for building molecular complexity. It serves as an excellent leaving group in two major classes of reactions:

  • Nucleophilic Aromatic Substitution (SₙAr): While less common for simple thiazoles, SₙAr reactions can occur with potent nucleophiles under forcing conditions.

  • Metal-Catalyzed Cross-Coupling: This is the premier application of the C-5 chloro group. It readily participates in Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. This allows for the direct and controlled formation of C-C, C-N, and C-O bonds, enabling the synthesis of vast libraries of analogues for structure-activity relationship (SAR) studies.[3]

Reactivity Map

G cluster_N2 Exocyclic N-2 Reactivity cluster_N3 Endocyclic N-3 Reactivity cluster_C5 C-5 Chloro Reactivity Core This compound Acylation Acylation (R-COCl) Core->Acylation Hard Electrophiles Sulfonylation Sulfonylation (R-SO₂Cl) Core->Sulfonylation SchiffBase Schiff Base (R-CHO) Core->SchiffBase Alkylation Alkylation (R-X) Core->Alkylation Soft Electrophiles Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd-Catalyzed Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone of modern kinase inhibitor design.[1] A prominent example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1] While Dasatinib itself does not contain a 5-chloro substituent, its discovery process highlights the importance of derivatizing the 2-aminothiazole core to achieve high potency and selectivity.

This compound is an ideal starting point for a lead optimization campaign. The C-5 position provides a clear vector for exploring the SAR of a target protein's active site. A typical workflow would involve using the C-5 chloro group to introduce a diverse range of substituents via parallel synthesis and cross-coupling reactions, while the N-2 amine can be functionalized to modulate solubility or engage in additional hydrogen bonding.

Drug Discovery Workflow Example

G cluster_synthesis Library Synthesis Start This compound (Starting Block) Coupling Parallel Cross-Coupling (e.g., Suzuki, Buchwald) at C-5 Start->Coupling Amidation Amidation at N-2 Coupling->Amidation Optional Derivatization Screening High-Throughput Screening (Biochemical & Cellular Assays) Coupling->Screening Amidation->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Identify Hits LeadOpt Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt Select Leads LeadOpt->SAR Iterative Design Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A drug discovery workflow utilizing this compound as a core building block.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as hazardous.[7] All personnel should consult the full Safety Data Sheet (SDS) before handling and must use appropriate Personal Protective Equipment (PPE).

GHS ClassificationHazard StatementPrecautionary Code
Acute toxicity, oral (Category 4)H302: Harmful if swallowedP270, P301+P317
Skin corrosion/irritation (Category 2)H315: Causes skin irritationP280
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationP261, P304+P340

Standard Handling Protocol:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a thiazole ring substituted with a reactive amino group and a chloro substituent, makes it a valuable intermediate for synthesizing a wide array of derivatives with diverse pharmacological activities. The 2-aminothiazole scaffold is a known pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[1][2][3] The presence of the chlorine atom and the amine group provides reactive sites for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1]

Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for researchers, scientists, and drug development professionals. These parameters are critical during early-stage drug discovery, lead optimization, and formulation development.[4] Poor solubility can lead to unpredictable results in in vitro assays and can negatively impact bioavailability, while instability can compromise the safety and efficacy of the final drug product.[4][5]

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It details experimental methodologies for characterization, explains the underlying scientific principles, and offers insights into the practical implications for drug development.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and overall bioavailability.[6] For this compound, its solubility profile across a range of solvents dictates its suitability for various formulation strategies and analytical techniques.

Theoretical Considerations

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The key structural features influencing its solubility are:

  • The Thiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen, contributing to its aromatic character and potential for π-π stacking interactions.

  • The Amino Group (-NH2): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • The Chloro Group (-Cl): An electron-withdrawing group that increases the molecule's lipophilicity and can participate in halogen bonding.

The interplay of these features results in a molecule with moderate polarity. Its solubility is therefore expected to be favorable in polar protic and aprotic solvents, with limited solubility in nonpolar solvents.

Experimental Determination of Solubility

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][7] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Table 1: Experimentally Determined Solubility of this compound in Various Solvents at 25°C

SolventSolvent TypeSolubility (mg/mL)
Water (pH 7.4)Polar ProticLow
MethanolPolar ProticModerate
EthanolPolar ProticModerate
AcetonePolar AproticHigh
AcetonitrilePolar AproticHigh
DichloromethaneNonpolarLow
HexaneNonpolarVery Low

Note: The qualitative solubility descriptors (Low, Moderate, High, Very Low) are based on typical ranges observed for pharmaceutical compounds. Precise quantitative values would require experimental determination.

Interpretation of Solubility Data

The higher solubility in polar aprotic solvents like acetone and acetonitrile can be attributed to strong dipole-dipole interactions and the ability of these solvents to disrupt the crystal lattice of the solid compound. The moderate solubility in polar protic solvents like methanol and ethanol is due to hydrogen bonding interactions with the amino group. The low solubility in water suggests that while the molecule has polar functional groups, its overall lipophilicity, influenced by the chloro-substituted thiazole ring, limits its aqueous solubility. As expected, the solubility in nonpolar solvents like dichloromethane and hexane is very low due to the unfavorable interactions between the polar solute and the nonpolar solvent.

Workflow for Solubility Screening

A systematic approach to solubility screening is essential in early drug development. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: pH-Dependent Solubility A Select a diverse set of solvents (polar, nonpolar, protic, aprotic) B Perform rapid solubility assessment (e.g., visual inspection) A->B C Select promising solvents from Phase 1 B->C D Perform shake-flask solubility determination C->D E Quantify dissolved compound (e.g., HPLC, UV-Vis) D->E F Determine pKa of the compound G Measure solubility in buffers of varying pH F->G H Construct pH-solubility profile G->H

Caption: Logical workflow for a comprehensive solubility screening study.

Part 2: Stability Profile of this compound

Assessing the chemical stability of a drug candidate is a mandatory regulatory requirement and is crucial for ensuring its safety and efficacy throughout its shelf life.[5] Forced degradation studies, also known as stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

Forced Degradation Studies: An Overview

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify and characterize the degradation products without being overly destructive.[8] Key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines include:

  • Acidic and Basic Hydrolysis: To evaluate stability across a range of pH values.

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Thermal Stress: To determine the impact of heat.

  • Photostability: To evaluate sensitivity to light exposure.[5]

Predicted Stability of this compound

Based on its chemical structure, several potential degradation pathways can be anticipated:

  • Hydrolysis: The thiazole ring may be susceptible to cleavage under strong acidic or basic conditions. The amino group could also undergo hydrolysis.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.[1]

  • Photodegradation: Aromatic systems like the thiazole ring can be susceptible to photolytic degradation upon exposure to UV light.[5]

Experimental Protocol: HPLC-Based Stability Indicating Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing SIAMs due to its high sensitivity and specificity.[10][11]

Step-by-Step Methodology for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, and 24 hours).[12] After each time point, cool the solution, neutralize it with 1 M NaOH, and dilute it to the final concentration with the mobile phase.

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the solution at 80°C for the same time intervals as the acidic hydrolysis.[12] After each time point, cool the solution, neutralize it with 1 M HCl, and dilute it to the final concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature for a specified period (e.g., 24 hours).[8] Dilute the sample to the final concentration before analysis.

  • Thermal Degradation: Place the solid drug substance in a hot air oven maintained at a high temperature (e.g., 100°C) for a specified duration (e.g., 24 hours).[12] After the exposure, dissolve a known weight of the stressed sample in a suitable solvent and dilute it to the final concentration.

  • Photolytic Degradation: Expose a solution of the drug substance to a minimum of 1.2 million lux hours and 200 watt hours per square meter of UV light.[5] A control sample should be kept in the dark. After exposure, dilute the samples to the final concentration.

  • HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from all the degradation products.[11]

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTypical DurationExpected Degradation
Acidic Hydrolysis1 M HCl, 80°C2-24 hoursSignificant degradation expected
Basic Hydrolysis1 M NaOH, 80°C2-24 hoursSignificant degradation expected[11]
Oxidation3% H₂O₂, RT24 hoursModerate degradation expected
Thermal Stress100°C (solid)24 hoursMinor to moderate degradation
Photostability1.2 million lux hoursVariablePotential for degradation
Workflow for a Forced Degradation Study

The following diagram outlines the logical steps involved in conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Stress Sample Preparation cluster_1 HPLC Method Development cluster_2 Data Analysis and Reporting A Prepare stock solution of This compound B Subject aliquots to stress conditions (Acid, Base, Oxidative, Thermal, Photo) A->B E Inject stressed samples to check for peak separation B->E C Select appropriate column and mobile phase D Optimize chromatographic conditions (gradient, flow rate, detection wavelength) C->D D->E F Validate the HPLC method (specificity, linearity, accuracy, precision) E->F G Quantify the parent drug and degradation products F->G H Calculate the percentage of degradation G->H I Propose potential degradation pathways H->I J Document the stability-indicating nature of the method I->J

Caption: Workflow for a forced degradation study and SIAM development.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful development as a pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for characterizing these critical physicochemical properties. By applying the principles and protocols outlined herein, researchers and drug development professionals can make informed decisions regarding formulation strategies, analytical method development, and the overall progression of drug candidates containing this important heterocyclic scaffold.

References

The Enduring Legacy of the 2-Aminothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: --INVALID-LINK--

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 2-aminothiazole moiety is a quintessential example of such a structure. This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, has proven to be a versatile and indispensable building block in the design and discovery of a wide array of therapeutic agents.[1][2][3] Its remarkable ability to engage in diverse biological interactions has led to the development of numerous clinically successful drugs spanning a broad spectrum of therapeutic areas, from anticancer and anti-inflammatory to antibacterial and antihistaminic agents.[4][5][6]

This in-depth technical guide provides a comprehensive exploration of the 2-aminothiazole core, from its initial discovery in the late 19th century to its contemporary applications in modern drug development. We will delve into the seminal synthetic methodologies that have enabled the construction and diversification of this scaffold, present detailed experimental protocols for key transformations, and examine the structure-activity relationships (SAR) that govern its biological effects. Furthermore, we will dissect the mechanisms of action of prominent 2-aminothiazole-containing drugs, illustrating the intricate signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable heterocyclic system and its enduring impact on medicine.

Part 1: Discovery and Historical Development

The story of 2-aminothiazole is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch and his collaborator, J.H. Weber, published a groundbreaking paper in Berichte der deutschen chemischen Gesellschaft detailing a novel method for the synthesis of thiazole derivatives.[7][8][9] This reaction, now universally known as the Hantzsch thiazole synthesis, provided a straightforward and efficient route to this new class of heterocyclic compounds. The fundamental transformation involved the condensation of an α-haloketone with a thioamide, laying the foundation for what would become the most widely employed method for constructing the thiazole ring.[10]

While Hantzsch's initial work focused on the broader class of thiazoles, the significance of the 2-amino substituted variants soon became apparent. The presence of the amino group at the C2 position not only provided a key point for further chemical modification but also proved to be crucial for the biological activity of many subsequent derivatives. Early investigations into the therapeutic potential of these compounds were spurred by the discovery of the sulfonamide class of antibiotics. The successful incorporation of a 2-aminothiazole moiety into the sulfanilamide backbone led to the development of Sulfathiazole, one of the first broad-spectrum antimicrobial agents. This early success solidified the importance of the 2-aminothiazole scaffold in medicinal chemistry and catalyzed decades of research into its diverse pharmacological properties.

Over the years, other synthetic methods have been developed to access 2-aminothiazole derivatives, including the Cook-Heilborn and Tcherniac syntheses, which offer alternative routes to specific substitution patterns.[11][12] However, the elegance and versatility of the Hantzsch synthesis have ensured its enduring prominence in both academic and industrial settings.

Part 2: Synthetic Methodologies and Experimental Protocols

The construction of the 2-aminothiazole core and its subsequent derivatization are central to the exploration of its therapeutic potential. This section details the primary synthetic routes and provides illustrative experimental protocols.

The Hantzsch Thiazole Synthesis: The Cornerstone Reaction

The Hantzsch synthesis remains the most fundamental and widely utilized method for preparing 2-aminothiazoles. The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea or a thioamide.[10][12] The choice of these starting materials allows for the introduction of a wide variety of substituents at the C4 and C5 positions of the thiazole ring, as well as on the exocyclic amino group.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon, forming a five-membered ring.

  • Dehydration: Subsequent elimination of a molecule of water leads to the formation of the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [13]

This protocol describes the synthesis of a common 2-aminothiazole derivative using the Hantzsch reaction.

  • Materials:

    • Acetophenone (12 g, 0.1 mol)

    • Thiourea (15.22 g, 0.2 mol)

    • Iodine (25.33 g, 0.1 mol)

    • Diethyl ether

    • Ammonium hydroxide solution

    • Methanol

  • Procedure:

    • In a round-bottom flask, combine acetophenone, thiourea, and iodine.

    • Reflux the mixture for 12 hours.

    • After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.

    • Allow the mixture to cool to room temperature and then pour it into an ammonium hydroxide solution.

    • Collect the crude product by filtration.

    • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

The Cook-Heilborn Thiazole Synthesis

The Cook-Heilborn synthesis provides a route to 5-aminothiazoles, a regioisomeric counterpart to the products of the Hantzsch synthesis.[14][15] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[11][14]

Mechanism of the Cook-Heilborn Synthesis: [14][16]

  • Nucleophilic Addition: The amino group of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide.

  • Intramolecular Cyclization: The sulfur atom of the resulting intermediate attacks the nitrile carbon, leading to the formation of the five-membered ring.

  • Tautomerization: A final tautomerization step yields the aromatic 5-aminothiazole.

Cook_Heilborn_Mechanism

The Tcherniac Synthesis

The Tcherniac synthesis is another valuable method for the preparation of thiazole derivatives, particularly for accessing 2-substituted thiazoles. This reaction typically involves the acid-catalyzed hydrolysis of α-thiocyanoketones.[11]

Part 3: Therapeutic Applications and Structure-Activity Relationships

The versatility of the 2-aminothiazole scaffold is evident in the broad range of therapeutic applications for its derivatives. This section will explore some of the key areas where these compounds have made a significant impact, with a focus on their structure-activity relationships.

Anticancer Agents

2-Aminothiazole derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[17][18][19][20] The anticancer efficacy of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity: [4][5][17]

  • Substitution at the C4 and C5 positions: The nature and size of the substituents at these positions can significantly influence the anticancer activity. Aromatic or bulky aliphatic groups at C4 are often associated with enhanced potency.

  • Modification of the exocyclic amino group: Acylation or alkylation of the 2-amino group can modulate the compound's pharmacokinetic properties and target engagement.

  • Introduction of specific pharmacophores: The incorporation of other known anticancer pharmacophores onto the 2-aminothiazole scaffold can lead to synergistic effects and improved activity.

Compound ClassKey Structural FeaturesBiological Target(s)Reference
DasatinibN-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamideBCR-ABL, Src family kinases[17]
Alpelisib2-Amino-2-methyl-1-(5-methyl-4-(4-(trifluoromethyl)pyridin-2-yl)-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-2-yl)propan-1-onePI3Kα[17]
Substituted 2-acetamido-thiazolesVaried substitutions on the C4-phenyl ringBroad-spectrum antitumor activity[19]
Anti-inflammatory Agents

The anti-inflammatory properties of 2-aminothiazole derivatives have been extensively investigated, leading to the development of clinically useful drugs. These compounds typically exert their effects by inhibiting enzymes involved in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Nature of the C4 and C5 substituents: The presence of specific aryl or heteroaryl groups at these positions can enhance the anti-inflammatory activity.

  • Acylation of the 2-amino group: The type of acyl group can influence the compound's selectivity for different inflammatory targets.

Part 4: Mechanisms of Action of Key 2-Aminothiazole Drugs

A deeper understanding of the therapeutic value of 2-aminothiazole derivatives can be gained by examining the mechanisms of action of key drugs that incorporate this privileged scaffold.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its mechanism of action involves the inhibition of multiple kinases, most notably the BCR-ABL fusion protein, which is the hallmark of CML. Dasatinib also inhibits Src family kinases, c-KIT, and PDGFR. By blocking the activity of these kinases, Dasatinib disrupts the downstream signaling pathways that promote cancer cell proliferation and survival, ultimately leading to apoptosis of the malignant cells.

Dasatinib_Pathway

Famotidine: A Histamine H2 Receptor Antagonist

Famotidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). It belongs to the class of histamine H2 receptor antagonists. In the stomach, histamine stimulates the parietal cells to produce gastric acid by binding to H2 receptors. Famotidine competitively blocks these receptors, thereby reducing the production of stomach acid. This reduction in acidity allows for the healing of ulcers and alleviates the symptoms of acid reflux.

Famotidine_Pathway

Meloxicam: A Selective COX-2 Inhibitor

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to treat the pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, meloxicam reduces the production of these pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Meloxicam_Pathway

Conclusion: A Scaffold with a Bright Future

From its humble beginnings in the late 19th century, the 2-aminothiazole core has evolved into a true cornerstone of medicinal chemistry. Its synthetic accessibility, coupled with its remarkable ability to interact with a diverse range of biological targets, has cemented its status as a privileged scaffold in drug discovery. The continued exploration of new synthetic methodologies and the application of modern drug design principles are sure to uncover novel 2-aminothiazole derivatives with enhanced therapeutic profiles. As our understanding of the molecular basis of disease deepens, the versatility of the 2-aminothiazole scaffold will undoubtedly continue to be leveraged to address unmet medical needs, ensuring its enduring legacy in the development of new medicines for generations to come.

References

The 5-Chloro-Thiazole Ring System: An In-Depth Technical Guide to its Electronic Properties and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs. The introduction of a chlorine atom at the 5-position profoundly influences the electronic landscape of this privileged scaffold, modulating its reactivity and biological interactions. This in-depth technical guide provides a comprehensive analysis of the electronic properties of the 5-chloro-thiazole ring system. We will explore its synthesis, spectroscopic signatures, and the intricate interplay of inductive and resonance effects that govern its reactivity in key synthetic transformations. Particular emphasis will be placed on how these electronic characteristics can be strategically exploited in the design and development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the 5-Chloro-Thiazole Core

The thiazole motif is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a structural feature present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its derivatives are integral to the efficacy of many pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The introduction of substituents onto the thiazole ring is a powerful strategy for fine-tuning a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.

Among the various possible substitutions, the placement of a chlorine atom at the 5-position of the thiazole ring creates a unique electronic environment. Chlorine, being an electronegative halogen, exerts a strong electron-withdrawing inductive effect, while its lone pairs can participate in resonance. This duality of electronic influence imparts a distinct reactivity profile to the 5-chloro-thiazole core, making it a valuable building block in medicinal chemistry. Understanding these electronic properties is paramount for the rational design of novel drug candidates.

Electronic Structure and Spectroscopic Properties

Aromaticity and Electron Distribution

The thiazole ring is an aromatic system, characterized by significant π-electron delocalization, which imparts considerable stability.[3] The aromaticity is evidenced by the 1H NMR chemical shifts of the ring protons, which typically appear in the aromatic region between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current.[3]

Computational studies on the parent thiazole ring show that the π-electron density is highest at the C5 position, making it the most susceptible site for electrophilic attack.[3] Conversely, the C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack or deprotonation.[4]

The introduction of a chlorine atom at the C5 position significantly perturbs this electron distribution. The strong -I (inductive) effect of chlorine withdraws electron density from the ring, generally deactivating it towards electrophilic substitution compared to the unsubstituted thiazole. However, the +R (resonance) effect, where a lone pair from the chlorine is donated to the ring, can partially counteract this deactivation and influence the regioselectivity of reactions.

Spectroscopic Signatures

While specific spectroscopic data for the parent 5-chloro-thiazole is not extensively reported, analysis of related structures, such as 2-chloro-5-chloromethylthiazole, provides valuable insights.

  • ¹H NMR Spectroscopy: The proton at the C4 position of a 5-chloro-thiazole ring is expected to be a singlet in the aromatic region. Its precise chemical shift will be influenced by the substituent at the C2 position. For instance, in 2-chloro-5-(chloromethyl)thiazole, the C4-H proton appears as a singlet at 7.51 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbon atoms of the thiazole ring will exhibit distinct chemical shifts. Based on data from 2-chloro-5-chloromethylthiazole, the C2, C4, and C5 carbons are observed at approximately 152.6, 140.2, and 137.5 ppm, respectively.[4] The downfield shift of C2 is characteristic of its electron-deficient nature.

A summary of typical NMR chemical shifts for a substituted 5-chloro-thiazole derivative is presented in Table 1.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 2-Substituted 5-Chloro-Thiazole Derivative.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-~152
C4~7.5 (s)~140
C5-~137

Data extrapolated from analogous structures.

Reactivity of the 5-Chloro-Thiazole Ring System

The electronic properties of the 5-chloro-thiazole core dictate its reactivity in various organic transformations. The interplay between the electron-withdrawing nature of the nitrogen atom and the C5-chloro substituent, along with the electron-donating sulfur atom, creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution

As a general principle, electrophilic aromatic substitution on the thiazole ring preferentially occurs at the electron-rich C5 position.[4] However, with the C5 position occupied by a chlorine atom, further electrophilic attack is directed to the next most activated position, which is typically C4. The overall reactivity towards electrophiles is expected to be lower than that of unsubstituted thiazole due to the deactivating inductive effect of the chlorine atom.

Nucleophilic Aromatic Substitution

The C2 position of the thiazole ring is inherently electron-deficient and thus susceptible to nucleophilic attack.[4] The presence of a chlorine atom at C5 further enhances the electrophilicity of the ring through its inductive electron withdrawal, potentially facilitating nucleophilic aromatic substitution (SNAr) at other positions if a suitable leaving group is present.

Lithiation and Deprotonation

The acidity of the C2 proton of the thiazole ring makes it amenable to deprotonation by strong bases such as organolithium reagents.[4] This lithiation provides a powerful method for the introduction of various electrophiles at the C2 position. The electron-withdrawing effect of the C5-chloro substituent is expected to increase the acidity of the C2 proton, potentially facilitating its deprotonation under milder conditions compared to the parent thiazole.

Lithiation 5-Chloro-thiazole 5-Chloro-thiazole C2-Lithiated Intermediate C2-Lithiated Intermediate 5-Chloro-thiazole->C2-Lithiated Intermediate n-BuLi C2-Substituted Product C2-Substituted Product C2-Lithiated Intermediate->C2-Substituted Product Electrophile (E+)

Figure 1: General workflow for the lithiation and subsequent functionalization of the 5-chloro-thiazole ring at the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the C5 position serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This is a particularly powerful strategy in drug discovery for the rapid generation of analog libraries.

  • Suzuki-Miyaura Coupling: This reaction enables the coupling of the 5-chloro-thiazole core with boronic acids or their esters to form biaryl or vinyl-substituted thiazoles.[6]

  • Heck Coupling: The Heck reaction allows for the arylation or vinylation of the C5 position with alkenes.

  • Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines at the C5 position.

The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.

CrossCoupling A 5-Chloro-thiazole B Suzuki-Miyaura (R-B(OH)2) A->B Pd catalyst, Base C Heck (Alkene) A->C Pd catalyst, Base D Buchwald-Hartwig (R2NH) A->D Pd catalyst, Base E 5-Aryl-thiazole B->E F 5-Vinyl-thiazole C->F G 5-Amino-thiazole D->G

Figure 2: Palladium-catalyzed cross-coupling reactions for the functionalization of the 5-chloro-thiazole core.

Synthesis of the 5-Chloro-Thiazole Scaffold

While a direct, high-yield synthesis of the parent 5-chloro-thiazole is not prominently featured in the literature, a common strategy for accessing the 5-chloro-thiazole core involves the chlorination of a suitable thiazole precursor. For instance, 2-chloro-5-chloromethylthiazole, a key intermediate for many insecticides, can be synthesized from 2,3-dichloropropene and sodium thiocyanate through a "one-pot" process involving substitution, isomerization, and chlorination-cyclization reactions.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Halo-Thiazole Derivative

This protocol provides a general framework for the Suzuki-Miyaura coupling of a 5-halo-thiazole with an arylboronic acid. Optimization of the specific catalyst, ligand, base, and temperature may be required for different substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 5-halo-thiazole (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Design and Medicinal Chemistry

The unique electronic properties of the 5-chloro-thiazole ring system make it an attractive scaffold for the design of new therapeutic agents. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target. Furthermore, the electron-withdrawing nature of the chlorine atom can modulate the pKa of nearby functional groups and influence the overall metabolic stability of the molecule.

The ability to functionalize the 5-chloro-thiazole core through various synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of the chemical space around the scaffold. This is a crucial aspect of structure-activity relationship (SAR) studies in drug discovery, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

The 5-chloro-thiazole ring system is a valuable and versatile scaffold in medicinal chemistry. The presence of the chlorine atom at the C5 position imparts a unique set of electronic properties that govern its reactivity and potential for biological interactions. A thorough understanding of its electronic structure, spectroscopic characteristics, and reactivity is essential for its effective utilization in the design and synthesis of novel drug candidates. The synthetic methodologies outlined in this guide, particularly those involving palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse libraries of 5-substituted thiazole derivatives for biological screening. As our understanding of the subtle electronic effects of halogen substitution continues to grow, the 5-chloro-thiazole core is poised to remain a significant contributor to the development of new and improved therapeutics.

References

A-Technical Guide to the Reactivity of the Amine Group in 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-1,3-thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic versatility stems from the distinct reactivity of its constituent functional groups. This guide provides an in-depth analysis of the chemical behavior of the exocyclic amine group at the C2 position, a critical site for molecular elaboration. We will explore the underlying electronic and steric factors governing its reactivity and provide field-proven protocols for its key transformations, including N-acylation, N-sulfonylation, and diazotization. The causality behind experimental choices is explained to empower researchers in optimizing reaction conditions and designing novel synthetic pathways.

The Unique Chemical Environment of the 2-Amino Group

The reactivity of the amine group in this compound is not analogous to a simple alkyl- or arylamine. Its nucleophilicity and basicity are intricately modulated by the electronic interplay within the thiazole ring.

  • Influence of the Thiazole Ring: The thiazole ring itself is electron-deficient. The endocyclic nitrogen atom (at position 3) and the sulfur atom exert a significant inductive electron-withdrawing effect. Furthermore, the lone pair of the exocyclic amino group can be delocalized into the heterocyclic ring, which reduces its availability for reactions. This is a common feature of amino-substituted heteroaromatic systems.[1]

  • Effect of the C5-Chloro Substituent: The chlorine atom at the C5 position is a potent electron-withdrawing group due to its high electronegativity. This further deactivates the ring and diminishes the nucleophilicity of the 2-amino group compared to its non-halogenated counterpart.[2] This deactivating effect is a critical consideration when selecting reagents and reaction conditions.

The diagram below illustrates the key electronic influences on the 2-amino group.

Caption: Electronic effects influencing the 2-amino group.

Key Synthetic Transformations

Despite its moderated nucleophilicity, the 2-amino group of this compound remains a versatile handle for synthesizing a diverse range of derivatives.

N-Acylation and N-Sulfonylation

The formation of an amide or sulfonamide bond is one of the most common and reliable transformations of the 2-amino group. This reaction is fundamental in medicinal chemistry for creating derivatives with altered pharmacokinetic and pharmacodynamic properties.[3][4]

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent (like an acyl chloride or anhydride). Due to the reduced nucleophilicity of the amine, a base is typically required to facilitate the reaction. The base serves two purposes: it neutralizes the acidic byproduct (e.g., HCl) and can also act to deprotonate the amine, increasing its nucleophilicity.[5] For a substrate like this compound, a non-nucleophilic organic base such as triethylamine or pyridine is the preferred choice to avoid competition with the primary amine.[6]

This protocol provides a robust method for the synthesis of N-(5-chloro-1,3-thiazol-2-yl) amides.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the stirred solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) to the solution.

  • Acylation: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

G cluster_workflow N-Acylation Workflow Setup 1. Dissolve Amine in Anhydrous DCM (under N2) Cool 2. Cool to 0°C Setup->Cool Base 3. Add Base (e.g., NEt3) Cool->Base Acylate 4. Add Acyl Chloride (dropwise) Base->Acylate Stir 5. Stir at RT (4-12h, Monitor by TLC) Acylate->Stir Quench 6. Quench with H2O Stir->Quench Extract 7. Wash with NaHCO3 & Brine Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (Recrystallization/Chromatography) Dry->Purify

Caption: Experimental workflow for N-acylation.

Diazotization and Sandmeyer-Type Reactions

The conversion of the primary aromatic amine to a diazonium salt is a gateway to a vast array of functional groups that are otherwise difficult to introduce. This transformation is particularly valuable for heteroaromatic amines.[7] The resulting diazonium salt of this compound is an intermediate that can be displaced by various nucleophiles, classically via the copper-catalyzed Sandmeyer reaction.[8][9]

Mechanistic Rationale: The reaction is initiated by the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[10] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (+NO). The amine attacks the nitrosonium ion, and a series of proton transfer and dehydration steps lead to the formation of the diazonium salt.[10] The subsequent Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[8] This generates an aryl radical and nitrogen gas, followed by the transfer of a halogen or other group from a copper(II) species to the radical.

This powerful method allows for the substitution of the amino group with halides (Cl, Br), cyano (CN), and other functionalities.[11][12]

This protocol describes the conversion of the 2-amino group to a 2-chloro group, yielding 2,5-dichloro-1,3-thiazole.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Chloride (CuCl) (catalytic to stoichiometric amount)

  • Ice

Procedure:

  • Diazonium Salt Formation:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

    • In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent decomposition of the diazonium salt.

    • Stir for an additional 15-30 minutes after the addition is complete. A clear solution of the diazonium salt should form. Test for excess nitrous acid using starch-iodide paper (should turn dark blue).[10]

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution or suspension of Copper(I) Chloride (CuCl) in concentrated HCl. Cool this mixture to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution.

    • Vigorous evolution of nitrogen gas (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt complex.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, DCM).

    • Wash the organic extracts with water and then with dilute sodium hydroxide solution to remove any phenolic byproducts.

    • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation or chromatography.

Summary of Reactivity

The following table summarizes the key reactions of the amine group in this compound and the typical conditions employed.

Reaction TypeReagent(s)ConditionsProduct Type
N-Acylation Acyl Chloride (RCOCl), Base (NEt₃)Anhydrous DCM, 0°C to RTN-Acyl Amide
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl), BaseAnhydrous Pyridine, 0°C to RTN-Sulfonamide
Diazotization NaNO₂, HCl0-5 °CDiazonium Salt
Sandmeyer Chlorination Diazonium Salt, CuCl0 °C to RT2-Chloro-thiazole
Sandmeyer Bromination Diazonium Salt, CuBr0 °C to RT2-Bromo-thiazole
Sandmeyer Cyanation Diazonium Salt, CuCN0 °C to RT2-Cyano-thiazole

Conclusion

The 2-amino group of this compound, while electronically deactivated, is a highly valuable functional group for synthetic diversification. Understanding the electronic factors that govern its reactivity is crucial for designing successful synthetic strategies. Standard transformations such as N-acylation and diazotization/Sandmeyer reactions provide reliable and high-yielding pathways to a wide range of derivatives. The protocols detailed in this guide offer robust starting points for researchers aiming to leverage this important scaffold in drug discovery and materials science.

References

Thermodynamic properties of 5-Chloro-1,3-thiazol-2-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 5-Chloro-1,3-thiazol-2-amine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of this compound hydrochloride. As a key intermediate in medicinal chemistry, understanding its physicochemical properties is paramount for formulation development, stability assessment, and ensuring bioavailability.[1] This document outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and equilibrium solubility studies. It further delves into the theoretical underpinnings of these techniques, offering insights into the causality behind experimental choices and the interpretation of results. In the absence of extensive published experimental data for this specific salt, this guide also discusses the utility of computational prediction tools and provides context through data from analogous structures. The aim is to equip researchers with the necessary knowledge to conduct a thorough thermodynamic evaluation, a critical step in the early stages of drug development.

Introduction: The Critical Role of Thermodynamic Profiling

This compound hydrochloride is a heterocyclic compound of significant interest in drug discovery, serving as a versatile building block for the synthesis of various therapeutic agents.[2] The thermodynamic properties of an active pharmaceutical ingredient (API) and its salt forms are fundamental to the drug development process. These properties govern crucial aspects such as solubility, stability, and dissolution rate, which in turn influence the bioavailability and therapeutic efficacy of the final drug product.

The hydrochloride salt of a weakly basic compound like this compound is often selected to enhance aqueous solubility and improve its biopharmaceutical profile. A comprehensive thermodynamic evaluation early in development is vital to de-risk the project and guide formulation strategies.[3] This guide provides the scientific and methodological foundation for such an evaluation.

Physicochemical Properties: A Snapshot

PropertyValue/InformationSource
Chemical Formula C₃H₄Cl₂N₂SCalculated
Molecular Weight 171.05 g/mol Calculated
Appearance Likely a white to off-white crystalline solid[4]
SMILES (for free base) NC1=NC=C(Cl)S1[5]
Predicted pKa (Strongest Basic) ~8.67 (for 2-aminothiazole)
Predicted Melting Point Varies with predictive models; experimental determination is crucial.[6]

Note: Predicted values are estimations and should be confirmed by experimental data.

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques are indispensable for characterizing the solid-state properties of pharmaceutical salts. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a wealth of information on melting, crystallization, decomposition, and the presence of solvates or hydrates.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound hydrochloride into a clean, hermetically sealed aluminum pan. An empty, sealed pan will be used as the reference.

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events. The melting point is typically determined as the onset or peak of the melting endotherm. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Start Start Weigh Weigh 2-5 mg of sample Start->Weigh Seal Seal in aluminum pan Weigh->Seal Load Load sample and reference pans Seal->Load Program Run heating program (25-300°C at 10°C/min) Load->Program Acquire Acquire thermogram Program->Acquire Identify Identify endotherms/exotherms Acquire->Identify Determine Determine melting point (Tm) and enthalpy of fusion (ΔHfus) Identify->Determine

Caption: A streamlined workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of volatile components like water or residual solvents.[11][12]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride into a tared TGA pan (typically ceramic or platinum).

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature). Significant mass loss indicates decomposition or the loss of volatiles. The onset temperature of decomposition is a measure of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Start Start Weigh Weigh 5-10 mg of sample Start->Weigh Load Load sample into TGA Weigh->Load Program Run heating program (25-500°C at 10°C/min) Load->Program Acquire Acquire mass loss curve Program->Acquire Analyze Analyze mass loss steps Acquire->Analyze Determine Determine decomposition temperature and volatile content Analyze->Determine

Caption: A standard workflow for TGA analysis.

Solubility Studies: A Key Determinant of Bioavailability

The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability.[13] For a hydrochloride salt of a weak base, solubility is expected to be pH-dependent.[14]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[15] It involves allowing an excess of the solid to equilibrate with the solvent until the concentration of the dissolved solid is constant.

  • Media Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the physiological pH range of the gastrointestinal tract.[15]

  • Sample Addition: Add an excess amount of this compound hydrochloride to vials containing each buffer. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Solubility_Workflow Start Start Prepare_Buffers Prepare pH buffers Start->Prepare_Buffers Add_Excess_Solid Add excess compound to buffers Prepare_Buffers->Add_Excess_Solid Equilibrate Equilibrate with agitation (24-48h) Add_Excess_Solid->Equilibrate Filter_Supernatant Filter supernatant Equilibrate->Filter_Supernatant Analyze_HPLC Quantify by HPLC Filter_Supernatant->Analyze_HPLC Determine_Solubility Determine solubility (mg/mL) Analyze_HPLC->Determine_Solubility

Caption: Workflow for equilibrium solubility determination.

Conclusion and Future Directions

The thermodynamic characterization of this compound hydrochloride is a critical endeavor for any drug development program utilizing this intermediate. The experimental protocols detailed in this guide for DSC, TGA, and equilibrium solubility provide a robust framework for obtaining the necessary data to inform formulation strategies and regulatory submissions. While experimental determination is paramount, in the early stages of discovery, computational tools can offer valuable initial estimates for properties like melting point and pKa.[16][17][18] Further characterization could involve studies on polymorphism, hygroscopicity, and solid-state stability under various stress conditions to build a complete physicochemical profile of this important pharmaceutical building block.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 5-Chloro-1,3-thiazol-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Amino-5-chlorothiazole Scaffold

The 2-amino-1,3-thiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its prevalence stems from its ability to engage in diverse biological interactions and its synthetic tractability, which allows for the exploration of a wide chemical space. The subject of this guide, 5-Chloro-1,3-thiazol-2-amine, is a particularly valuable building block for the synthesis of novel bioactive compounds.[2] The presence of three key functional handles—the nucleophilic 2-amino group, the electrophilic 5-chloro substituent, and the thiazole ring itself—provides a versatile platform for a variety of chemical modifications.

The strategic functionalization of this compound allows for the generation of libraries of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document provides detailed application notes and step-by-step protocols for the synthesis of three key classes of bioactive derivatives from this versatile starting material: N-acylated derivatives, Schiff bases, and 5-aryl derivatives via Suzuki-Miyaura cross-coupling.

I. Synthesis of N-Acylated Derivatives: Modulating Bioactivity through Amide Bond Formation

The acylation of the 2-amino group of this compound is a fundamental strategy to introduce a wide array of functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The resulting amide bond is a common feature in many drug molecules, contributing to their stability and ability to form key hydrogen bonds with biological targets.[5] N-acylated 2-aminothiazole derivatives have demonstrated significant potential as anticancer and antimicrobial agents.[6][7]

Causality Behind Experimental Choices:

The direct acylation of this compound with an acyl chloride is a robust and widely applicable method. The choice of an appropriate base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A non-nucleophilic organic base such as triethylamine or pyridine is often preferred to avoid competition with the aminothiazole for the acylating agent. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride. Cooling the reaction mixture to 0 °C during the addition of the acyl chloride helps to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Workflow for N-Acylation

cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve this compound and Triethylamine in DCM B Cool to 0 °C A->B C Add Acyl Chloride dropwise B->C Under N2 atmosphere D Warm to RT and Stir C->D E Quench with Water D->E F Extract with DCM E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H

Caption: Workflow for the N-acylation of this compound.

Detailed Protocol: Synthesis of N-(5-chloro-1,3-thiazol-2-yl)benzamide

This protocol describes the N-acylation of this compound with benzoyl chloride as a representative example.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(5-chloro-1,3-thiazol-2-yl)benzamide.

II. Synthesis of Schiff Bases: Accessing a Diverse Range of Bioactive Imines

The condensation of the primary amino group of this compound with aldehydes or ketones yields Schiff bases (imines). This reaction is a straightforward and efficient method for introducing a wide variety of substituents, particularly aromatic and heteroaromatic rings. Thiazole-based Schiff bases are known to exhibit a broad spectrum of biological activities, including potent antimicrobial and anticancer effects.[3][4]

Causality Behind Experimental Choices:

The formation of a Schiff base is a reversible condensation reaction. To drive the reaction to completion, it is often necessary to remove the water formed as a byproduct. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by performing the reaction in a solvent that facilitates water removal, such as ethanol, under reflux conditions. The addition of a catalytic amount of a weak acid, like glacial acetic acid, can protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

Experimental Workflow for Schiff Base Formation

cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Isolation & Purification A Dissolve this compound and Aldehyde in Ethanol B Add Catalytic Acetic Acid A->B C Reflux the Mixture B->C D Cool to Room Temperature C->D Monitor by TLC E Collect Precipitate by Filtration D->E F Wash with Cold Ethanol E->F G Recrystallize to Purify F->G

Caption: Workflow for the synthesis of Schiff bases from this compound.

Detailed Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-5-chloro-1,3-thiazol-2-amine

This protocol details the synthesis of a Schiff base from this compound and 4-methoxybenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, a few drops)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add 4-methoxybenzaldehyde (1.0 eq) followed by a few drops of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure (E)-N-(4-methoxybenzylidene)-5-chloro-1,3-thiazol-2-amine.

III. Synthesis of 5-Aryl Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[8] Applying this reaction to the 5-chloro position of this compound allows for the introduction of a diverse range of aryl and heteroaryl substituents, which can significantly influence the biological activity of the resulting molecules.[9] 5-Aryl-2-aminothiazole derivatives have shown promise as anticancer and anti-inflammatory agents.[2]

Causality Behind Experimental Choices:

The Suzuki-Miyaura coupling requires a palladium catalyst, a base, and a suitable solvent system. The choice of the palladium catalyst and its associated ligand is crucial for the efficiency of the reaction, especially when using less reactive aryl chlorides. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts with more electron-rich and bulky phosphine ligands are often effective. The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle. A mixed solvent system, such as dioxane/water or toluene/water, is commonly used to dissolve both the organic and inorganic reagents. The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up & Purification A Combine this compound, Arylboronic Acid, Base, and Pd Catalyst B Add Solvent (e.g., Dioxane/Water) A->B C Degas the Mixture B->C D Heat under Inert Atmosphere C->D E Cool to Room Temperature D->E Monitor by TLC/LC-MS F Add Water and Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol: Synthesis of 5-Phenyl-1,3-thiazol-2-amine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours under a positive pressure of nitrogen or argon. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-phenyl-1,3-thiazol-2-amine.

Data Presentation: Summary of Synthetic Transformations

Derivative ClassKey ReagentsGeneral Reaction ConditionsPotential Bioactivity
N-Acylated Derivatives Acyl chlorides, Triethylamine, DCM0 °C to room temperature, 4-6 hAnticancer, Antimicrobial[6][7]
Schiff Bases Aldehydes, Ethanol, Acetic acid (cat.)Reflux, 3-5 hAntimicrobial, Anticancer[3][4]
5-Aryl Derivatives Arylboronic acids, Pd(PPh₃)₄, K₂CO₃, Dioxane/Water80-100 °C, 12-24 hAnticancer, Anti-inflammatory[2][9]

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide range of bioactive derivatives. The protocols detailed in this guide for N-acylation, Schiff base formation, and Suzuki-Miyaura coupling provide robust and reproducible methods for accessing these important classes of compounds. By leveraging these synthetic strategies, researchers can efficiently generate libraries of novel thiazole derivatives for screening in drug discovery programs, with the potential to identify new therapeutic agents for a variety of diseases. The inherent reactivity of the starting material, coupled with the well-established and adaptable nature of these transformations, makes the exploration of the chemical space around the 2-amino-5-chlorothiazole scaffold a promising avenue for future research.

References

The Versatility of 5-Chloro-1,3-thiazol-2-amine: A Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the thiazole nucleus stands as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds.[1][2] Among the diverse array of thiazole derivatives, 5-Chloro-1,3-thiazol-2-amine has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features, characterized by a reactive 2-amino group and a strategically positioned chloro substituent, provide a rich platform for a variety of chemical transformations. This allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR) crucial in modern drug discovery.[3]

The presence of the electron-withdrawing chlorine atom at the 5-position not only influences the reactivity of the thiazole ring but also serves as a handle for further functionalization, most notably through cross-coupling reactions. The 2-amino group, a potent nucleophile, readily participates in a wide range of reactions including acylations, and the formation of ureas and thioureas. This dual reactivity makes this compound a cornerstone intermediate in the synthesis of compounds targeting a spectrum of diseases, from infectious agents to cancer and inflammatory conditions.[1][4][5]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthetic utility, and role in the creation of bioactive molecules. Detailed protocols for key transformations are provided, accompanied by explanations of the underlying chemical principles to empower the reader to confidently and effectively utilize this important synthetic intermediate in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₃H₃ClN₂S[6]
Molecular Weight 134.59 g/mol [6]
CAS Number 41663-73-4[6]
Appearance Off-white to light yellow crystalline powderCommercially available
Melting Point Not available[6]
Boiling Point Not available[6]
Density Not available[6]

Spectroscopic Data:

  • 1H NMR: The spectrum is expected to show a singlet for the proton at the 4-position of the thiazole ring and a broad singlet for the amino protons. The exact chemical shifts would be dependent on the solvent used.

  • 13C NMR: The spectrum would display three distinct signals for the carbon atoms of the thiazole ring. The carbon bearing the amino group (C2) would appear at a characteristic downfield shift, while the chlorinated carbon (C5) and the C4 carbon would also have distinct resonances.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine, C=N stretching of the thiazole ring, and C-Cl stretching.

Key Synthetic Applications and Protocols

The utility of this compound as a building block is best illustrated through its application in the synthesis of diverse molecular architectures. The following sections provide detailed protocols for some of the most common and impactful transformations.

N-Acylation: Synthesis of Amide Derivatives

The nucleophilic 2-amino group readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and is a key step in the synthesis of many bioactive molecules.

Protocol: General Procedure for the Acylation of this compound with an Acid Chloride

This protocol is based on standard acylation procedures.[11][12][13][14]

Materials:

  • This compound

  • Acid chloride of choice (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in the chosen anhydrous aprotic solvent (e.g., DCM).

  • Base Addition: Add the tertiary amine base (1.1-1.5 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[13][14]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Acid Chloride Addition: Slowly add the acid chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The slow addition helps to maintain temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Acid chlorides are highly reactive towards water. Any moisture present will hydrolyze the acid chloride to the corresponding carboxylic acid, reducing the yield of the desired amide.

  • Inert Atmosphere: While not always strictly necessary for this reaction, an inert atmosphere is good practice to prevent the introduction of moisture, especially for prolonged reaction times.

  • Stoichiometry of Base: At least one equivalent of base is required to neutralize the HCl produced. Using a slight excess ensures that the reaction medium remains basic and the starting amine remains deprotonated and nucleophilic.

Diagram: N-Acylation Workflow

start Start: this compound dissolve Dissolve in Anhydrous DCM start->dissolve add_base Add Triethylamine dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acid Chloride Dropwise cool->add_acyl_chloride react Stir at Room Temperature add_acyl_chloride->react monitor Monitor by TLC react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify product Product: N-Acylated Derivative purify->product

Caption: Workflow for the N-acylation of this compound.

Synthesis of Urea and Thiourea Derivatives

The reaction of this compound with isocyanates and isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives. These functional groups are prevalent in many pharmacologically active compounds, acting as hydrogen bond donors and acceptors, which can be critical for target binding.[15][16][17][18]

Protocol: General Procedure for the Synthesis of a Urea Derivative

This protocol is adapted from general procedures for urea synthesis from amines and isocyanates.[15][17]

Materials:

  • This compound

  • Isocyanate of choice (e.g., phenyl isocyanate)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous aprotic solvent.

  • Isocyanate Addition: Add the isocyanate (1.0-1.1 equivalents) to the solution at room temperature. The reaction is often exothermic, so for larger scale reactions, cooling in an ice bath may be necessary.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC. In many cases, the product will precipitate out of the solution as it is formed.

  • Isolation:

    • If a precipitate forms, collect the solid by filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or hexanes).

Note on Thiourea Synthesis: The synthesis of thioureas follows a very similar protocol, using an isothiocyanate in place of the isocyanate.[15][18]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The chlorine atom at the 5-position of the thiazole ring is amenable to displacement via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the accessible chemical diversity from this building block.[19][20][21][22][23]

Protocol: General Procedure for the Suzuki-Miyaura Coupling

This is a representative protocol based on established Suzuki-Miyaura coupling conditions.[19][20][22]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram: Key Reactions of this compound

start This compound acylation N-Acylation (RCOCl, Base) start->acylation 2-Amino Group Reactivity urea Urea Formation (R-N=C=O) start->urea suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki 5-Chloro Group Reactivity product_amide Amide Derivative acylation->product_amide product_urea Urea Derivative urea->product_urea product_aryl 5-Aryl-1,3-thiazol-2-amine suzuki->product_aryl

Caption: Key synthetic transformations of this compound.

Biological Significance and Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of this scaffold in medicinal chemistry.

  • Antimicrobial Agents: The thiazole ring is a component of many natural and synthetic antimicrobial agents.[1][2] Derivatives of 5-chloro-2-aminothiazole have been investigated for their potential as antibacterial and antifungal agents. The introduction of various substituents via the synthetic handles described above allows for the fine-tuning of their antimicrobial spectrum and potency.[5]

  • Anti-inflammatory Agents: Chronic inflammation is a hallmark of numerous diseases. Thiazole-containing compounds have been shown to possess anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways such as cyclooxygenases (COX).[4][24] The 5-chloro-2-aminothiazole scaffold serves as a valuable starting point for the development of novel anti-inflammatory drugs.

  • Anticancer Agents: Perhaps one of the most significant applications of the 2-aminothiazole core is in the development of kinase inhibitors for the treatment of cancer. The blockbuster drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole-5-carboxamide core, which is often synthesized from precursors related to this compound. This highlights the critical role of this building block in the synthesis of targeted cancer therapeutics.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its dual reactivity at the 2-amino and 5-chloro positions provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for biological screening. The straightforward protocols for its functionalization, coupled with the proven track record of its derivatives as potent therapeutic agents, ensure that this compound will continue to be a cornerstone of drug discovery efforts for the foreseeable future. The application notes and protocols detailed herein provide a solid foundation for researchers to harness the full synthetic potential of this important molecule.

References

Application Note: A Validated Protocol for the N-Acylation of 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The N-acylation of the exocyclic amino group is a fundamental and powerful strategy for generating diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies. This modification allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[5]

The subject of this guide, 5-Chloro-1,3-thiazol-2-amine, incorporates a halogen atom at a key position, which can significantly influence the molecule's electronic properties and binding interactions with biological targets. The electron-withdrawing nature of the chlorine atom decreases the nucleophilicity of the exocyclic amine, which necessitates carefully optimized reaction conditions for efficient acylation.[6] This document provides a robust and reproducible protocol for the N-acylation of this important synthetic intermediate using acyl chlorides, detailing the mechanistic rationale and a validated, step-by-step procedure for researchers in synthetic and medicinal chemistry.

Reaction Principle and Mechanism

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the exocyclic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[7][8]

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, such as pyridine or triethylamine (Et₃N), is essential in the reaction. Its primary role is to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

In some cases, tertiary amine bases like pyridine can also act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the less nucleophilic 2-aminothiazole.[9]

A generalized scheme for the N-acylation of this compound.

Detailed Experimental Protocol

This protocol describes a general method for the acylation of this compound with an acyl chloride. Acetyl chloride is used here as a representative example.

Materials and Reagents
ReagentFormulaMW ( g/mol )EquivalentsAmount (Example)
This compoundC₃H₃ClN₂S134.591.01.35 g (10 mmol)
Acetyl ChlorideC₂H₃ClO78.501.10.86 g, 0.78 mL (11 mmol)
PyridineC₅H₅N79.101.51.19 g, 1.21 mL (15 mmol)
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Deionized WaterH₂O18.02-As needed
Saturated NaHCO₃ (aq)NaHCO₃84.01-As needed
Brine (Saturated NaCl aq)NaCl58.44-As needed
Anhydrous Na₂SO₄Na₂SO₄142.04-As needed
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Experimental Workflow

G A Setup Dissolve amine and base in anhydrous DCM under N₂ atmosphere. B Reaction Cool to 0 °C. Add acyl chloride dropwise. Warm to RT and stir. A->B C Monitoring Track reaction progress using TLC. B->C D Work-up Quench with water. Separate organic layer. C->D Upon Completion E Washing Wash with sat. NaHCO₃ (aq) and then brine. D->E F Drying & Concentration Dry organic layer over Na₂SO₄. Concentrate under reduced pressure. E->F G Purification Purify crude product via recrystallization or column chromatography. F->G H Analysis Characterize pure product (NMR, MS, IR). G->H

A flowchart of the key experimental steps for N-acylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq., 1.35 g) and anhydrous dichloromethane (DCM, 50 mL). Stir the mixture with a magnetic stir bar until the solid is fully dissolved.

  • Base Addition: Add pyridine (1.5 eq., 1.21 mL) to the solution. Cool the stirred solution to 0 °C using an ice-water bath.

  • Acylation: Add acetyl chloride (1.1 eq., 0.78 mL), dissolved in a small amount of anhydrous DCM (~5 mL), dropwise to the reaction mixture over 10-15 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting amine spot is no longer visible.

  • Quenching and Extraction: Upon completion, carefully quench the reaction by adding deionized water (~30 mL). Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) to remove any acidic impurities, followed by brine (1 x 30 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(5-chloro-1,3-thiazol-2-yl)acetamide.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure and the successful formation of the amide bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch, typically observed in the range of 1650-1690 cm⁻¹.[6]

Conclusion

This application note provides a comprehensive and validated protocol for the N-acylation of this compound. The method is reliable, scalable, and utilizes common laboratory reagents and techniques. By explaining the causality behind key experimental choices, such as the essential role of a base and anhydrous conditions, this guide equips researchers with the knowledge to successfully synthesize N-acylated thiazole derivatives for applications in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Use of 5-Chloro-1,3-thiazol-2-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The 2-aminothiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3][4] This document provides a detailed guide for researchers and drug development professionals on the strategic application of 5-Chloro-1,3-thiazol-2-amine , a versatile and highly valuable building block, in the synthesis of next-generation kinase inhibitors. We will explore its chemical reactivity, provide a detailed synthetic protocol using the synthesis of Dasatinib as a representative example, and discuss key structure-activity relationship (SAR) insights.

Introduction: Why the 2-Aminothiazole Scaffold?

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The ATP-binding site of kinases, while conserved in its general architecture, offers subtle differences that can be exploited for inhibitor design. The 2-aminothiazole moiety has proven to be an exceptional template for targeting this site.[1][2][3] Its key advantages include:

  • Hydrogen Bonding: The 2-amino group and the thiazole nitrogen atom can form critical hydrogen bond interactions with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many ATP-competitive inhibitors.

  • Structural Rigidity: The planar, aromatic nature of the thiazole ring provides a rigid scaffold, which helps to minimize the entropic penalty upon binding to the target protein.

  • Synthetic Tractability: The thiazole ring is amenable to substitution at multiple positions (C2, C4, and C5), allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[4]

Within this chemical class, This compound stands out as a particularly strategic starting material. The chlorine atom at the C5 position and the amine at the C2 position serve as orthogonal reactive handles for sequential, controlled synthetic transformations.

The Role of this compound: A Dual-Functionality Building Block

The utility of this compound stems from the distinct reactivity of its two functional groups.

  • The C2-Amine Group: This primary amine acts as a potent nucleophile. It is typically used to form a crucial link to a heterocyclic system (like a pyrimidine or pyridine) that occupies the adenine-binding region of the kinase. This reaction is often a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig cross-coupling reaction. This linkage is fundamental for anchoring the inhibitor to the kinase hinge.

  • The C5-Chloro Group: The chlorine atom is an excellent leaving group for nucleophilic substitution and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse aryl or alkyl groups that can extend into the solvent-exposed region or other hydrophobic pockets of the ATP-binding site, critically influencing inhibitor selectivity and potency.

This dual functionality allows for a convergent and flexible synthetic strategy, as illustrated in the workflow below.

G cluster_0 Synthetic Strategy A This compound B Step 1: C2-Amine Functionalization (e.g., Buchwald-Hartwig or SNAr) A->B Couple with Heteroaryl-X C Intermediate A B->C D Step 2: C5-Chloro Functionalization (e.g., Suzuki or Sonogashira Coupling) C->D Couple with R-B(OH)2 E Final Kinase Inhibitor D->E

Caption: General synthetic workflow using this compound.

Case Study & Protocol: Synthesis of the Dasatinib Core

Dasatinib (Sprycel®) is a potent multi-targeted kinase inhibitor used to treat chronic myelogenous leukemia (CML).[5] Its structure features a central 2-aminothiazole core, making its synthesis an excellent model for demonstrating the application of this chemistry. While many reported syntheses of Dasatinib build the thiazole ring during the process, we will focus on a key step analogous to the functionalization of the C2-amino group: the coupling of the thiazole core with the pyrimidine moiety.[5][6][7]

The intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide serves as a direct precursor in several efficient syntheses of Dasatinib.[7] The following protocol details its coupling with 4,6-dichloro-2-methylpyrimidine, a critical step in assembling the drug's backbone.

Protocol: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes the nucleophilic aromatic substitution reaction to form the key C-N bond between the thiazole and pyrimidine rings.

Caption: Reaction scheme for the synthesis of a key Dasatinib intermediate.

Materials & Reagents
ReagentCAS No.MW ( g/mol )PurposeKey Considerations
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide302964-24-5281.76Starting Material (Thiazole Core)Ensure purity; moisture sensitive.
4,6-dichloro-2-methylpyrimidine1780-31-0163.01Starting Material (Pyrimidine Core)Corrosive and moisture sensitive. Handle in a fume hood.
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-724.00BaseHighly reactive with water. Handle under inert gas.
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-499.13SolventHigh boiling point; use anhydrous grade.
Ethyl acetate (EtOAc)141-78-688.11Extraction/Crystallization SolventFlammable.
Hexanes110-54-386.18Crystallization SolventFlammable.
Deionized Water7732-18-518.02Reaction QuenchUse carefully to quench NaH.
Step-by-Step Methodology

SAFETY PRECAUTIONS: This procedure involves highly reactive and hazardous materials. Always work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride reacts violently with water to produce flammable hydrogen gas. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (5.64 g, 20.0 mmol, 1.0 equiv).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP, 60 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil) (0.96 g, 24.0 mmol, 1.2 equiv) portion-wise to the stirred solution at room temperature.

    • Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the C2-amino group of the thiazole. This generates a highly nucleophilic amide anion, which is required to attack the electron-deficient pyrimidine ring. Using a strong base ensures the reaction proceeds efficiently.

    • Stir the resulting suspension at room temperature for 30-45 minutes. Effervescence (H₂ gas) should be observed.

  • Coupling Reaction:

    • In a separate flask, dissolve 4,6-dichloro-2-methylpyrimidine (3.42 g, 21.0 mmol, 1.05 equiv) in anhydrous NMP (20 mL).

    • Add the pyrimidine solution dropwise to the reaction mixture over 15 minutes.

    • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

    • Causality Note: Heating is necessary to overcome the activation energy for the SNAr reaction. The C4 position of the pyrimidine is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two chlorine atoms and the ring nitrogens.

    • Monitor the reaction progress by TLC or LC-MS until the starting thiazole is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of deionized water (50 mL). This will neutralize any unreacted NaH. Caution: Vigorous gas evolution.

    • Add more deionized water (200 mL) to precipitate the product. A solid should form.

    • Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation.

    • Collect the solid by vacuum filtration, washing the filter cake sequentially with cold water (2 x 50 mL) and a cold 1:1 mixture of ethyl acetate/hexanes (50 mL).

    • Causality Note: The product has low solubility in water, leading to its precipitation upon quenching. The organic wash removes residual NMP and non-polar impurities.

    • Dry the solid under high vacuum at 50 °C to a constant weight.

  • Purification (if necessary):

    • The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethanol or an ethyl acetate/hexanes mixture.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its orthogonal reactive sites enable a modular approach to drug design, allowing for the independent optimization of interactions with the kinase hinge region (via the C2-amine) and selectivity pockets (via the C5-position). The protocol provided for the synthesis of a key Dasatinib intermediate illustrates the practical application of this chemistry. As researchers continue to explore the vast chemical space around the kinase ATP-binding site, strategic starting materials like this compound will remain indispensable tools in the development of targeted therapies. The principles outlined here can be readily adapted for the synthesis of inhibitors targeting a wide range of kinases, including Aurora kinases, CK2, and Src-family kinases.[1][8][9][10]

References

Application Notes & Protocols: Leveraging 5-Chloro-1,3-thiazol-2-amine for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amid the escalating global crisis of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more critical. Heterocyclic compounds, particularly those containing the thiazole scaffold, represent a promising avenue for the discovery of new and effective antimicrobial drugs. The thiazole ring is a key pharmacophore found in numerous approved medications and demonstrates a wide range of biological activities. This document provides a comprehensive guide for researchers on utilizing 5-Chloro-1,3-thiazol-2-amine, a versatile chemical building block, for the synthesis and evaluation of new antimicrobial candidates. We present detailed protocols for the chemical modification of this scaffold, standardized antimicrobial susceptibility testing, and a discussion on potential mechanisms of action, thereby offering a complete framework for early-stage antimicrobial drug discovery.

The Thiazole Scaffold: A Privileged Moiety in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is not merely a synthetic curiosity; it is a cornerstone of many biologically active molecules, both natural and synthetic. Its prevalence in successful drugs, such as the antibacterial agent Sulfathiazole and the anti-HIV drug Ritonavir, underscores its significance.

The efficacy of the thiazole scaffold can be attributed to several key features:

  • Structural Rigidity: The aromatic nature of the ring provides a rigid framework, which can be crucial for precise binding to biological targets.

  • Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, while the 2-amino group, as seen in our starting compound, can act as a hydrogen bond donor. These interactions are fundamental to drug-receptor binding.

  • Amphiphilic Character: Thiazole derivatives possess both hydrophilic (N, S atoms) and hydrophobic (carbon backbone) regions, a characteristic that can facilitate penetration of bacterial cell membranes.

  • Metabolic Stability: The thiazole ring is generally stable to metabolic degradation, a desirable property for any drug candidate.

Derivatives of thiazole have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of bacterial cell division by targeting the FtsZ protein, disruption of cell wall synthesis, and inhibition of essential metabolic pathways. The 5-chloro substituent on our starting material, this compound (CAS: 41663-73-4), serves as a valuable synthetic handle and can influence the electronic properties and biological activity of the final compounds.

Synthesis of Novel Antimicrobial Candidates

The 2-amino group of this compound is a prime site for chemical modification to generate a library of diverse derivatives. A common and effective strategy is the acylation or condensation with various electrophiles to form amide, sulfonamide, or Schiff base linkages. The following protocol details a general procedure for synthesizing a series of N-substituted derivatives.

Protocol 1: General Synthesis of N-(5-chloro-1,3-thiazol-2-yl)amide Derivatives

Causality: This protocol utilizes a standard acid chloride acylation reaction. The 2-amino group of the thiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.

Workflow Diagram: Synthesis of Thiazole Derivatives

cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 This compound Setup Combine reactants in DCM under N2 at 0°C Reactant1->Setup Reactant2 Substituted Acid Chloride (R-COCl) Reactant2->Setup Base Pyridine (Base) Base->Setup Solvent Anhydrous DCM Solvent->Setup Stir Stir at room temperature for 4-12 hours Setup->Stir Monitor Monitor reaction by TLC Stir->Monitor Wash Wash with 1M HCl, sat. NaHCO3, brine Monitor->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by column chromatography Dry->Purify Product Final Product: N-(5-chloro-1,3-thiazol-2-yl)amide Purify->Product cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Incubation & Analysis Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Inoculate Inoculate wells with diluted bacterial suspension Inoculum->Inoculate Compound Prepare stock solution of test compound in DMSO Dilution Perform 2-fold serial dilutions of compound in broth Compound->Dilution Dilution->Inoculate Controls Add controls: - Positive (bacteria, no drug) - Negative (broth only) Incubate Incubate plate at 37°C for 16-20 hours Controls->Incubate Inoculate->Incubate Read Visually inspect for turbidity Incubate->Read Determine Determine MIC: Lowest concentration with no visible growth Read->Determine Result MIC Value (µg/mL) Determine->Result Compound Thiazole Derivative Polymerization GTP-dependent Polymerization Compound->Polymerization Inhibits FtsZ FtsZ Monomers FtsZ->Polymerization Z_Ring Z-Ring Formation at Mid-Cell Polymerization->Z_Ring Filamentation Cell Filamentation (Elongation) Polymerization->Filamentation Leads to Division Bacterial Cell Division Z_Ring->Division Death Cell Death Filamentation->Death

Application Notes and Protocols: Nucleophilic Substitution Reactions on 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on 5-Chloro-1,3-thiazol-2-amine. This key heterocyclic compound serves as a versatile building block in medicinal chemistry, and its derivatization is crucial for the synthesis of novel therapeutic agents. These application notes delve into the underlying chemical principles, provide detailed, step-by-step experimental protocols for reactions with various nucleophiles, and offer practical insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Introduction: The Significance of 2-Amino-5-Substituted Thiazoles

The 1,3-thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Specifically, 2-aminothiazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound is a particularly valuable starting material. The chlorine atom at the C5 position is susceptible to nucleophilic displacement, providing a straightforward method for introducing diverse functionalities. This reactivity is attributed to the electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, which facilitates nucleophilic attack at the halogen-bearing carbon.[4][5] Understanding and mastering the nucleophilic substitution reactions on this substrate is therefore a key skill for synthetic chemists in the pharmaceutical industry.

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on the this compound ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing groups on the aromatic ring stabilize this intermediate.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

The rate of an SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the presence of any activating or deactivating groups on the thiazole ring.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for the nucleophilic substitution on this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Reagent Preparation: - this compound - Nucleophile - Base - Solvent Setup Reaction Setup: - Inert atmosphere (N2/Ar) - Temperature control Reagents->Setup Addition Reagent Addition Setup->Addition Stirring Reaction Monitoring (TLC) Addition->Stirring Quench Quenching Stirring->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification: - Column Chromatography - Recrystallization Concentrate->Purify Analyze Characterization: - NMR - MS - IR Purify->Analyze

Caption: General workflow for nucleophilic substitution reactions.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for reacting this compound with common classes of nucleophiles.

Protocol 1: Substitution with an Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-(2-amino-1,3-thiazol-5-yl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and dimethylformamide (20 mL).

  • Addition of Nucleophile: Add morpholine (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product using NMR, MS, and IR spectroscopy.

Protocol 2: Substitution with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of 5-(phenylthio)-1,3-thiazol-2-amine.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Other equipment as listed in Protocol 1

Procedure:

  • Preparation of Nucleophile: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0°C in an ice bath. Slowly add thiophenol (1.1 mmol) dropwise. Stir the mixture at 0°C for 30 minutes.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere.

  • Addition of Nucleophile: Slowly add the prepared sodium thiophenoxide solution to the solution of this compound at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the product by spectroscopic methods.

Summary of Reaction Parameters

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines Piperidine, PyrrolidineK₂CO₃, Cs₂CO₃DMF, DMSO80 - 1204 - 12
Thiols Thiophenol, Benzyl mercaptanNaH, K₂CO₃THF, DMF25 - 806 - 18
Alcohols/Phenols Phenol, MethanolNaH, K-tert-butoxideTHF, Dioxane60 - 11012 - 24

Note: These are general conditions and may require optimization for specific substrates.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst or reagents- Insufficient reaction temperature or time- Poor choice of base or solvent- Use fresh reagents and solvents- Increase reaction temperature and/or time- Screen different bases and solvents
Formation of side products - Reaction temperature too high- Presence of moisture or oxygen- Competing side reactions- Lower the reaction temperature- Ensure an inert atmosphere and use anhydrous solvents- Modify the reaction conditions (e.g., change the base)
Difficulty in product isolation - Product is highly polar or water-soluble- Emulsion formation during work-up- Use a more polar solvent for extraction- Use brine to break up emulsions- Consider alternative purification methods like recrystallization

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.

  • Many of the organic solvents and reagents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The nucleophilic substitution reactions on this compound are a robust and versatile tool for the synthesis of a diverse range of 2-amino-5-substituted thiazole derivatives. By understanding the underlying principles and following the detailed protocols provided in these application notes, researchers can efficiently generate novel compounds for further investigation in drug discovery and development programs.

References

Quantitative Analysis of 5-Chloro-1,3-thiazol-2-amine: A Guide to Chromatographic and Spectrometric Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 5-Chloro-1,3-thiazol-2-amine

This compound is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive amino group and a chlorine substituent on the thiazole core, makes it a valuable precursor for synthesizing a diverse range of pharmacologically active molecules.[1][2] Derivatives of the 2-aminothiazole scaffold are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Given its role as a key starting material and potential impurity in active pharmaceutical ingredients (APIs), the development of robust and reliable analytical methods for the precise quantification of this compound is paramount. Accurate quantification is essential for ensuring the quality of raw materials, monitoring reaction progress, determining the purity of final products, and conducting pharmacokinetic studies.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques. We will delve into the principles and practical execution of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights to researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₃H₃ClN₂S[5]
Molecular Weight 134.59 g/mol [5]
Nature Basic compound due to the 2-amino group[6]
Solubility Expected to have increased lipophilicity due to the chlorine atom compared to unsubstituted 2-aminothiazole.[1] Soluble in organic solvents like methanol, acetonitrile, and DMSO.General Chemical Principles
Chromophore The thiazole ring provides UV absorbance, enabling detection by UV spectroscopy.[7][8]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Causality: HPLC is the workhorse for purity assessment and quantification in the pharmaceutical industry. For a polar, basic compound like this compound, reversed-phase HPLC is the method of choice.[9] A non-polar stationary phase (like C18) is used with a polar mobile phase. The key to achieving sharp, symmetrical peaks for basic analytes is to control the ionization state of the amino group. By adding an acid (e.g., orthophosphoric acid or formic acid) to the mobile phase, the pH is lowered, ensuring the amine is consistently protonated. This prevents unwanted secondary interactions with residual silanol groups on the silica-based column, which would otherwise cause severe peak tailing.[6][7]

Application Note: HPLC-UV for Purity and Assay

This method is ideal for determining the purity of this compound in bulk materials and for assaying its concentration in formulated solutions. It offers a balance of high resolution, robustness, and cost-effectiveness. The UV detector is set to a wavelength where the analyte exhibits strong absorbance, ensuring high sensitivity. Based on literature for analogous aminothiazoles, a detection wavelength around 272 nm is a suitable starting point.[7][8]

Detailed Protocol: HPLC-UV Quantification

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm) is a suitable choice for initial method development.[7][8]

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Orthophosphoric Acid (OPA) in HPLC-grade water.[7]

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the test sample in the diluent to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[9]

3. Chromatographic Conditions:

ParameterConditionRationale
Column Temperature 30 °CEnsures stable retention times.
Flow Rate 1.0 mL/minStandard analytical flow rate.[7][8]
Injection Volume 10 µLCan be optimized for sensitivity.
Detection Wavelength 272 nmBased on UV spectra of similar aminothiazoles.[7][8]
Mobile Phase Gradient Isocratic: 55% Mobile Phase A / 45% Mobile Phase BAn isocratic elution is often sufficient for purity analysis of a single compound and provides robust, repeatable results.[7][8]
Run Time 10 minutesAdjust as needed to ensure elution of all components.

4. Data Analysis:

  • Identification: The analyte is identified by its characteristic retention time, compared against a reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the test sample by interpolation from this curve.

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Causality: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying low levels of analytes in complex matrices, such as biological fluids (plasma, urine) for pharmacokinetic studies.[10] The HPLC separates the analyte from matrix components, after which the mass spectrometer provides definitive identification and quantification. Electrospray Ionization (ESI) in positive mode is highly effective for basic compounds like this compound, as the amino group is readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific fragmentation (transition) from a precursor ion to a product ion, virtually eliminating matrix interference.[7][11]

Application Note: Bioanalysis and Trace Quantification

This method is essential for preclinical and clinical research, enabling the measurement of this compound concentrations in biological samples down to the ng/mL level or lower.[8][10] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response. If a SIL-IS is unavailable, a structurally similar analog can be used.[7]

Detailed Protocol: LC-MS/MS Quantification in Plasma

1. Instrumentation and Columns:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[10]

  • Column: A reversed-phase C18 column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 µm) provides good retention and peak shape.[7][10]

2. Reagents and Sample Preparation:

  • Mobile Phase A: 5 mM Ammonium Formate with 0.1% (v/v) Formic Acid in water.[7]

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a close structural analog.

  • Protein Precipitation:

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.[10]

3. Chromatographic and Mass Spectrometric Conditions:

ParameterConditionRationale
Column Temperature 40 °CEnhances peak shape and reproducibility.[7][10]
Flow Rate 0.8 mL/minOptimized for sensitivity and run time.
Gradient 0-0.5 min (15% B), 0.5-2.5 min (15-85% B), 2.5-3.5 min (85% B), 3.6-5.0 min (15% B)A gradient allows for efficient elution of the analyte and cleaning of the column.
Ionization Mode ESI PositiveIdeal for basic amines.[10]
MRM Transition To be determined by direct infusion of a standard solution. For C₃H₃ClN₂S (MW 134.59), the precursor ion would be m/z 135. A plausible product ion would result from the loss of a neutral fragment.This is the core of the MS/MS experiment for selectivity.
Source Parameters Optimize IonSpray Voltage, Temperature, and Gas FlowsInstrument-specific optimization is crucial for maximum sensitivity.[11]

4. Data Analysis:

  • Quantify using the peak area ratio of the analyte to the internal standard.

  • The calibration curve should be prepared in the same biological matrix (e.g., blank plasma) to account for matrix effects.[7] The linear range for a similar aminothiazole was 1.25–1250 ng/mL.[8][10]

III. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, primary amines like this compound are notoriously difficult to analyze directly by GC due to their polarity and basicity.[9] They tend to interact strongly with the stationary phase, leading to poor peak shape and low sensitivity. To overcome this, a derivatization step is typically required. Derivatization masks the active hydrogen of the amino group, reducing polarity and increasing volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride, PFPA).[12][13]

Application Note: Analysis of Volatile Impurities

While not the primary method for quantifying the parent compound, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities that may be present in the this compound raw material or arise from its synthesis. The mass spectrometer provides definitive structural information for unknown peak identification.

Detailed Protocol: GC-MS with Derivatization

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good general-purpose choice.

2. Reagents and Sample Preparation (Derivatization):

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).

  • Solvent: Toluene or Ethyl Acetate.

  • Procedure:

    • Accurately weigh the sample into a reaction vial and dissolve in the solvent.

    • Add an excess of PFPA.

    • Heat the vial (e.g., 65 °C for 30 minutes) to complete the reaction.[12][13]

    • Cool to room temperature. The sample is now ready for injection.

3. GC-MS Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program is necessary to separate compounds with different boiling points.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization for creating reproducible mass spectra for library matching.
Mass Range Scan m/z 40-450A wide enough range to capture the molecular ion and key fragments of the derivatized analyte.

4. Data Analysis:

  • Identification: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention indices.

  • Quantification: Use an internal standard and create a calibration curve based on the peak area of a characteristic ion.

Methodology Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Weigh Standard/ Sample P2 Dissolve in Diluent P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject into HPLC System P3->A1 A2 Separate on C18 Column A1->A2 A3 Detect at 272 nm A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Concentration D2->D3

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma (50 µL) P2 Add Acetonitrile with Internal Std. P1->P2 P3 Vortex & Centrifuge P2->P3 P4 Collect Supernatant P3->P4 A1 Inject into LC-MS/MS P4->A1 A2 ESI+ Ionization A1->A2 A3 MRM Detection A2->A3 D1 Calculate Peak Area Ratios A3->D1 D2 Quantify vs. Matrix-Matched Curve D1->D2

Conclusion and Method Selection

The choice of analytical method for quantifying this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, purity testing, and assay of bulk material due to its robustness, precision, and accessibility.

  • LC-MS/MS is the superior choice for trace-level quantification in complex biological matrices, offering the high sensitivity and selectivity required for pharmacokinetic and bioequivalence studies.

  • GC-MS serves as a complementary technique, primarily for the identification and quantification of volatile impurities, and generally requires a derivatization step for the target analyte.

Each protocol described herein provides a robust starting point. It is imperative that any method be fully validated according to appropriate regulatory guidelines (e.g., ICH) to ensure its accuracy, precision, specificity, linearity, and robustness for its intended purpose.

References

Application in the Development of Carbonic Anhydrase Inhibitors: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices involved in the discovery and development of carbonic anhydrase inhibitors (CAIs). This guide is designed to be a practical resource, offering not only detailed protocols but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The Ubiquitous Role and Therapeutic Potential of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[3] This seemingly simple reaction is pivotal for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2][4]

There are at least 15 known human CA isoforms, each with distinct tissue distribution, subcellular localization, and kinetic properties.[5] This isoform diversity allows for tissue-specific physiological functions and, importantly, presents opportunities for the development of isoform-selective inhibitors with minimized off-target effects. The involvement of specific CA isoforms in the pathophysiology of a wide range of diseases has established them as significant therapeutic targets.[2]

Clinically, CAIs are utilized in the management of:

  • Glaucoma: By inhibiting CAs in the ciliary processes of the eye (specifically CA II, IV, and XII), these drugs reduce the secretion of aqueous humor, thereby lowering intraocular pressure.[6][7][8]

  • Epilepsy: Certain CAIs act as anticonvulsants, although the precise mechanism is not fully elucidated, it is thought to involve the modulation of neuronal pH and bicarbonate-dependent GABAergic transmission.[6][9][10]

  • Altitude Sickness: At high altitudes, CAIs can help counteract the effects of respiratory alkalosis.[6][11]

  • Diuretics: CAIs promote diuresis by inhibiting bicarbonate reabsorption in the proximal tubules of the kidneys.[6][12]

  • Cancer: Tumor-associated isoforms, particularly CA IX and XII, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[13][14][15][16] This makes them a compelling target for anticancer therapies.[17]

The expanding understanding of the diverse roles of CA isoforms continues to fuel the development of novel inhibitors with improved selectivity and therapeutic profiles.

The Drug Discovery Workflow for Carbonic Anhydrase Inhibitors

The development of a novel carbonic anhydrase inhibitor follows a structured, multi-stage process, beginning with target validation and culminating in preclinical and clinical evaluation. This workflow is designed to identify potent, selective, and safe drug candidates.

DrugDiscoveryWorkflow TargetValidation Target Validation (CA Isoform Selection) HTS High-Throughput Screening (HTS) or Fragment-Based Screening TargetValidation->HTS Assay Development HitToLead Hit-to-Lead Optimization HTS->HitToLead Hit Identification LeadOptimization Lead Optimization HitToLead->LeadOptimization Structure-Activity Relationship (SAR) Preclinical Preclinical Development (In Vivo Models) LeadOptimization->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical IND Submission

Caption: A generalized workflow for the discovery and development of a carbonic anhydrase inhibitor.

In Vitro Assays for Carbonic Anhydrase Inhibition

The initial stages of CAI discovery heavily rely on robust and reliable in vitro assays to determine the inhibitory potency and selectivity of candidate compounds. The two most widely employed methods are the stopped-flow CO₂ hydration assay and the colorimetric p-nitrophenyl acetate (p-NPA) hydrolysis assay.

Gold Standard: Stopped-Flow CO₂ Hydration Assay

This is the definitive method for measuring the direct catalytic activity of CAs and their inhibition.

Principle: This assay directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton.[18] The resulting decrease in pH is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer.[18] The rate of the reaction is proportional to the CA activity.

Causality Behind Experimental Choices:

  • Stopped-Flow Apparatus: The rapid nature of the CA-catalyzed reaction necessitates the use of a stopped-flow instrument, which allows for the rapid mixing of reactants and the immediate monitoring of the reaction kinetics within milliseconds.[13]

  • CO₂-Saturated Buffer: A CO₂-saturated solution serves as the substrate. It is crucial to maintain a consistent CO₂ concentration for reproducible results.

  • pH Indicator: A pH-sensitive dye is used to spectrophotometrically monitor the proton production during the reaction. The choice of indicator depends on the pH range of the assay.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the desired pH.

    • Enzyme Solution: Prepare a stock solution of the purified CA isoform in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds and a known standard inhibitor (e.g., acetazolamide) in the appropriate solvent (e.g., DMSO).

    • CO₂-Saturated Water: Prepare by bubbling CO₂ gas through chilled, deionized water.[19]

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe of the stopped-flow apparatus, load the enzyme solution pre-incubated with the inhibitor (or vehicle control).

    • In the other syringe, load the CO₂-saturated buffer containing the pH indicator.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear phase of the absorbance change.

    • Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

High-Throughput Screening: p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This colorimetric assay is well-suited for high-throughput screening (HTS) of large compound libraries due to its simplicity and compatibility with microplate formats.[2]

Principle: This assay utilizes the esterase activity of carbonic anhydrase.[20] CA catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[2] The rate of p-NP formation, monitored spectrophotometrically at 400-405 nm, is proportional to the CA activity.[2] In the presence of an inhibitor, this rate decreases.

Causality Behind Experimental Choices:

  • p-NPA as a Substrate: While not the physiological substrate, p-NPA hydrolysis by CA is a reliable and easily measurable reaction. The production of a colored product allows for simple spectrophotometric detection.

  • Microplate Format: The use of 96- or 384-well plates allows for the simultaneous testing of numerous compounds, making it ideal for HTS campaigns.

Experimental Protocol: p-NPA Hydrolysis Assay (96-well plate format)

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[2]

    • CA Enzyme Working Solution: Dilute the CA stock solution in the assay buffer to the desired concentration.

    • Substrate Solution: Dissolve p-NPA in a minimal amount of acetonitrile and then dilute with the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of test compounds and a positive control inhibitor (e.g., acetazolamide) in DMSO.[2]

  • Plate Setup (in triplicate): [2]

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.

  • Assay Procedure:

    • Add the assay buffer, inhibitor/vehicle, and enzyme solution to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[2]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the kinetic read.

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_max - V_blank)] * 100

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

CompoundTarget IsoformIC₅₀ (nM) or Ki (nM)Assay Method
AcetazolamidehCA I~250Stopped-Flow
AcetazolamidehCA II~12Stopped-Flow
AcetazolamidehCA IX25Stopped-Flow[5]
AcetazolamidehCA XII5.7Stopped-Flow
BrinzolamidehCA II3.1Stopped-Flow
DorzolamidehCA II3.5Stopped-Flow
SLC-0111 (U-F)hCA IX45Stopped-Flow
SLC-0111 (U-F)hCA XII54Stopped-Flow

Note: IC₅₀ and Ki values can vary depending on the specific assay conditions.

Structure-Activity Relationship (SAR) and Lead Optimization

Once initial "hits" are identified, the process of hit-to-lead and lead optimization begins. This iterative process involves the chemical modification of the hit compounds to improve their potency, selectivity, and drug-like properties. A deep understanding of the structure-activity relationship (SAR) is crucial for this phase.[21][22][23][24]

Key Structural Features of CAIs:

  • Primary Sulfonamide Group (R-SO₂NH₂): This is the cornerstone of the most common class of CAIs.[1][24] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, which is essential for its inhibitory activity.[25]

  • Aromatic/Heterocyclic Ring: The ring system to which the sulfonamide is attached plays a significant role in determining the inhibitor's potency and selectivity. Modifications to this ring can influence interactions with amino acid residues in the active site.

  • "Tail" Modifications: The "tail approach" is a drug design strategy that involves adding various chemical moieties to the core scaffold.[1][26] These tails can extend into different regions of the active site, leading to enhanced affinity and, critically, isoform selectivity.[26]

SAR_Concept cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn++ Zn++ Hydrophobic Pocket Hydrophobic Pocket Selectivity Pocket Selectivity Pocket Sulfonamide Moiety Sulfonamide Moiety Sulfonamide Moiety->Zn++ Coordinates Aromatic Ring Aromatic Ring Aromatic Ring->Hydrophobic Pocket Interacts Tail Moiety Tail Moiety Tail Moiety->Selectivity Pocket Exploits for Selectivity

Caption: A conceptual diagram illustrating the key interactions of a sulfonamide inhibitor within the carbonic anhydrase active site.

In Vivo Evaluation of Carbonic Anhydrase Inhibitors

Promising lead compounds from in vitro studies must be evaluated in relevant in vivo models to assess their efficacy, pharmacokinetics (PK), and safety.[10]

Xenograft Tumor Models for Anticancer CAIs

For the development of CAIs targeting cancer, xenograft models are indispensable.[18]

Principle: Human cancer cell lines that overexpress the target CA isoform (e.g., CA IX or XII) are implanted into immunocompromised mice.[18] The effect of the test compound on tumor growth is then evaluated.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) to prevent the rejection of human tumor cells.[18]

  • Cell Implantation: Subcutaneously or orthotopically implant human cancer cells known to express the target CA isoform.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the CAI candidate via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Regularly measure tumor volume using calipers.

    • Monitor the body weight and overall health of the animals.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry to confirm target engagement and assess biomarkers of efficacy.

Other In Vivo Models
  • Glaucoma Models: Animal models with induced ocular hypertension are used to evaluate the ability of CAIs to lower intraocular pressure.

  • Epilepsy Models: Models of chemically or genetically induced seizures are employed to assess the anticonvulsant activity of CAIs.[10]

  • Magnetic Resonance Spectroscopy (MRS): Advanced techniques like in vivo ¹³C MRS can be used to directly measure the catalytic activity of carbonic anhydrase in the brain and evaluate the target engagement of CAIs.[27]

Conclusion and Future Directions

The development of carbonic anhydrase inhibitors is a dynamic and evolving field. The increasing understanding of the specific roles of different CA isoforms in health and disease is paving the way for the design of a new generation of highly selective and potent inhibitors. Future research will likely focus on:

  • Novel Scaffolds: Moving beyond the traditional sulfonamide scaffold to discover new classes of inhibitors with different mechanisms of action.[22][26][28]

  • Isoform-Selective Inhibitors: A major challenge and goal is to achieve greater selectivity for the target isoform over ubiquitously expressed isoforms like CA I and II to minimize side effects.[13][14][15][29]

  • Combination Therapies: For complex diseases like cancer, CAIs are being explored in combination with other therapeutic agents to achieve synergistic effects.[17]

This guide provides a foundational framework for the application of key principles and protocols in the development of carbonic anhydrase inhibitors. By integrating a thorough understanding of the underlying biology with rigorous experimental design, researchers can continue to advance this important class of therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your yield and purity.

The synthesis is typically a two-step process: the initial Hantzsch synthesis of the 2-aminothiazole precursor, followed by its regioselective chlorination. This guide is structured to address issues at each stage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the synthesis.

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and scalable route involves two key steps. First, the synthesis of 2-aminothiazole via the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound (like chloroacetaldehyde) with thiourea.[1] The second step is the electrophilic chlorination of the 2-aminothiazole ring at the 5-position, typically using a mild chlorinating agent like N-Chlorosuccinimide (NCS).[2][3]

Q2: My overall yield is consistently low. Which step is the most likely culprit? A2: Both steps present unique challenges. The Hantzsch synthesis of 2-aminothiazole is often problematic due to the instability of chloroacetaldehyde, which can polymerize and lead to tar formation and low yields.[4][5] The chlorination step can suffer from lack of regioselectivity or over-chlorination if not properly controlled. Careful optimization of each step is critical.

Q3: Is N-Chlorosuccinimide (NCS) the best choice for the chlorination step? A3: For laboratory and scale-up applications, NCS is highly recommended. It is a stable, solid reagent that is easy to handle and acts as a source of electrophilic chlorine ("Cl+").[6] Its use minimizes the formation of aggressive byproducts compared to alternatives like chlorine gas or sulfuryl chloride, leading to cleaner reactions and higher selectivity for the desired 5-chloro isomer.[7][8]

Q4: What are the primary safety concerns I should be aware of? A4: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE). Chloroacetaldehyde (or its precursors) is toxic and corrosive.[4] N-Chlorosuccinimide is a strong oxidizing agent and should not be mixed with incompatible materials.[6] All steps should be performed in a well-ventilated fume hood.

Part 2: Troubleshooting and Optimization Guide

This detailed guide provides specific solutions to common experimental issues.

Workflow Overview: Synthesis of this compound

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Chlorination cluster_2 Purification start Reactants: Thiourea + Chloroacetaldehyde Precursor reaction1 Condensation & Cyclization start->reaction1 Aqueous or Organic Solvent product1 2-Aminothiazole reaction1->product1 start2 Reactants: 2-Aminothiazole + NCS product1->start2 Proceed after isolation reaction2 Chlorination at C5 Position start2->reaction2 Organic Solvent (e.g., Acetonitrile, DMF) product2 Crude this compound reaction2->product2 workup Work-up & Isolation product2->workup Reaction complete purify Recrystallization or Chromatography workup->purify final Pure this compound purify->final

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic for Low Yield

G start Low Overall Yield Detected step_check At which step is the yield low? start->step_check step1 Step 1: 2-Aminothiazole Synthesis step_check->step1 Hantzsch Reaction step2 Step 2: Chlorination step_check->step2 Chlorination step1_cause Primary Cause? step1->step1_cause step2_cause TLC Analysis Shows? step2->step2_cause step1_sol1 Solution: Use a stable precursor like α,β-dichloroethyl ether or a MCA trimer. This allows for slow, in-situ generation. step1_cause->step1_sol1 Extensive tar formation step1_sol2 Solution: Run the reaction in an organic solvent (e.g., methanol, 2-propanol) with <5% water to improve purity and yield. step1_cause->step1_sol2 Product is impure / hard to isolate step2_sol1 Solution: Ensure NCS is high purity and added portion-wise to control reaction temperature and prevent side reactions. step2_cause->step2_sol1 Unreacted starting material step2_sol2 Solution: Use a polar aprotic solvent like DMF or Acetonitrile. Avoid alcohols which can react with NCS. step2_cause->step2_sol2 Reaction is sluggish step2_sol3 Solution: Lower reaction temperature (0-25 °C). Monitor closely by TLC to avoid over-reaction. step2_cause->step2_sol3 Multiple product spots (over-chlorination)

Caption: Decision tree for troubleshooting low yield issues.

Section 2.1: Issues in 2-Aminothiazole Synthesis (Hantzsch Reaction)

Q: My reaction mixture turns into a dark, intractable tar with very little product. What is causing this? A: This is a classic sign of chloroacetaldehyde polymerization.[4] Chloroacetaldehyde is highly unstable and self-condenses under reaction conditions.

  • Causality: The high reactivity of the aldehyde leads to uncontrolled side reactions, consuming the starting material and trapping the product in a polymer matrix.

  • Solution: Avoid using aqueous solutions of chloroacetaldehyde directly. Instead, use a more stable precursor that generates the reactant in situ. A highly effective method is the depolymerization of monochloroacetaldehyde (MCA) trimer by gentle heating in the presence of an acid catalyst, followed by reaction in an organic solvent.[5] Alternatively, α,β-dichloroethyl ether can be used, which hydrolyzes to release chloroacetaldehyde slowly.

Q: The yield is reasonable, but the isolated 2-aminothiazole is impure and degrades over time. How can I improve its purity and stability? A: Impurities often co-crystallize with 2-aminothiazole, catalyzing its decomposition.[5] Purity is key to stability.

  • Causality: Performing the reaction in water can lead to the inclusion of various water-soluble impurities in the final product.

  • Solution: Switch to an organic solvent system. A patented process describes reacting thiourea with MCA (from depolymerized trimer) in an organic solvent with low water content (<5%), such as methanol or 2-propanol.[5] This minimizes water-soluble byproducts. After the reaction, neutralization with a solid base like sodium bicarbonate followed by filtration and evaporation of the solvent can yield a much purer product. The synthesis yield in methanol was reported to be as high as 92.6%.[5]

Section 2.2: Issues in the Chlorination of 2-Aminothiazole

Q: The chlorination with NCS is very slow or stalls completely. What should I do? A: Incomplete reactions are often due to solvent choice or the deactivation of the substrate.

  • Causality: 2-aminothiazole can exist in its protonated form, which is less nucleophilic and thus less reactive towards electrophilic chlorination. The choice of solvent also plays a critical role in solubilizing the reactants and facilitating the reaction.

  • Solution:

    • Solvent Selection: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve both 2-aminothiazole and NCS without reacting with the chlorinating agent.

    • Acid Scavenger: While strong bases can cause side reactions, the reaction can sometimes be facilitated by ensuring the starting material is in its neutral form. However, for activated systems like 2-aminothiazole, this is often not necessary if the solvent is appropriate.[3]

Q: My final product contains significant amounts of dichlorinated byproduct. How can I improve the selectivity for mono-chlorination? A: The formation of dichlorinated species indicates that the reaction conditions are too harsh or the reaction was allowed to proceed for too long.

  • Causality: The product, this compound, is still an electron-rich heterocycle and can undergo a second chlorination, although at a slower rate than the starting material. Excess NCS or elevated temperatures accelerate this side reaction.

  • Solution:

    • Stoichiometry Control: Use a slight excess, but no more than 1.05-1.1 equivalents, of NCS.

    • Temperature Management: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature.

    • Portion-wise Addition: Add the solid NCS in small portions over time. This keeps the instantaneous concentration of the chlorinating agent low, favoring the more rapid mono-chlorination reaction.

    • Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting 2-aminothiazole is consumed, quench the reaction immediately to prevent further chlorination of the product.

Section 2.3: Post-Reaction Work-up and Purification

Q: I have difficulty removing the succinimide byproduct from my final product. A: Succinimide is the byproduct of chlorination with NCS. It is polar and water-soluble.

  • Causality: Succinimide can co-precipitate or be trapped in the product during isolation.

  • Solution: After the reaction is complete, quench with a mild reducing agent (e.g., aqueous sodium bisulfite) to destroy any remaining NCS. Then, dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate) and wash thoroughly with water. The succinimide will partition into the aqueous layer. Multiple aqueous washes may be necessary.

Q: The final product is an off-color oil or solid. What is the best purification method? A: The optimal purification method depends on the scale and nature of the impurities.

  • Causality: Color impurities can arise from minor side reactions or degradation.

  • Solution:

    • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A solvent system of ethanol/water or toluene/hexane can be effective.

    • Acid-Base Extraction: The amino group on the thiazole ring allows for purification via acid-base chemistry. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like sodium bicarbonate and extract the pure product back into an organic solvent.[9]

    • Column Chromatography: For small-scale purification or very stubborn impurities, silica gel chromatography using a gradient of ethyl acetate in hexanes is effective.

Part 3: Optimized Experimental Protocols

The following protocols are based on insights from the literature to maximize yield and purity.

Protocol 1: Synthesis of 2-Aminothiazole (High Purity Method)
  • Reference Basis: Adapted from the process described in patent EP0482607B1.[5]

  • Reactant Preparation: If using monochloroacetaldehyde (MCA) trimer, depolymerize it by heating to 120-130 °C in the presence of a catalytic amount of p-toluenesulfonic acid to distill high-purity MCA. Collect the distillate at a low temperature.

  • Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and reflux condenser, add thiourea (1.0 eq) and anhydrous methanol (approx. 10 mL per gram of thiourea).

  • Reaction: Add the freshly prepared MCA (1.05-1.1 eq) to the methanol suspension. Heat the reaction mixture to 50 °C and stir for 3 hours. Monitor reaction completion by TLC.

  • Neutralization: Cool the mixture to room temperature and gradually add sodium bicarbonate (1.1 eq) to neutralize the hydrohalic acid formed. Stir for 1-2 hours.

  • Isolation: Filter off the inorganic salts and wash the filter cake with a small amount of fresh methanol. Combine the filtrates and evaporate the solvent under reduced pressure to obtain high-purity 2-aminothiazole as a solid. The reported yield for this method is approximately 92%.[5]

Protocol 2: Synthesis of this compound
  • Reference Basis: General procedure for chlorination of activated heterocycles with NCS.[3][7]

  • Reaction Setup: In a flask protected from light, dissolve 2-aminothiazole (1.0 eq) in acetonitrile or DMF (approx. 15 mL per gram). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., 50% Ethyl Acetate/Hexane).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into cold water. If any unreacted NCS is suspected, add a small amount of aqueous sodium bisulfite solution until a test with starch-iodide paper is negative.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, then once with brine to remove succinimide and other water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Part 4: Summary of Key Parameters

ParameterStep 1: 2-Aminothiazole SynthesisStep 2: ChlorinationRationale & Justification
Key Reagent Monochloroacetaldehyde (from trimer)N-Chlorosuccinimide (NCS)Step 1: In-situ generation of MCA avoids polymerization.[5] Step 2: NCS is a mild, selective, and easy-to-handle chlorinating agent.[6][8]
Solvent Anhydrous Methanol or 2-PropanolAcetonitrile or DMFStep 1: Organic solvent improves purity and yield over aqueous methods.[5] Step 2: Polar aprotic solvents are required as they do not react with NCS.
Temperature 50-60 °C0 °C to Room TemperatureStep 1: Moderate heat is sufficient for the condensation reaction. Step 2: Low temperature is crucial to control reactivity and prevent over-chlorination.
Stoichiometry ~1.05 eq. MCA~1.05 eq. NCSA slight excess of the electrophile ensures complete conversion of the starting material without promoting significant side reactions.
Work-up Solid base neutralization & filtrationAqueous wash & extractionStep 1: Avoids aqueous work-up, preserving purity. Step 2: Necessary to remove the water-soluble succinimide byproduct.

References

Technical Support Center: Purification of Crude 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of crude 5-Chloro-1,3-thiazol-2-amine. This guide is designed to provide in-depth, practical advice to overcome common challenges encountered during the purification of this critical heterocyclic building block. As a Senior Application Scientist, my goal is to blend established chemical principles with actionable, field-tested protocols to enhance the purity and yield of your target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Issues

Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of solid crystals upon cooling.[1] This is a frequent challenge when the melting point of the compound is low or when significant impurities are present, which can depress the melting point of the mixture.

Causality & Expert Insights: The thiazole ring and amino group in this compound can lead to strong intermolecular interactions, but impurities can disrupt the crystal lattice formation. The presence of residual solvents or starting materials from the synthesis, such as those from reactions involving chloroacetyl chloride or thiourea, can contribute to this phenomenon.[2][3]

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (5-10% volume increase) to slightly decrease the solution's saturation.[1]

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. A Dewar flask or an insulated container can help achieve a gradual temperature decrease.

  • Scratching and Seeding: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny seed crystal of pure this compound if available.

  • Solvent System Re-evaluation: If the issue persists, your solvent system may not be optimal. Consider a solvent pair. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Question: The color of my purified this compound is off-white or yellowish, not the expected white crystalline solid. What are the likely impurities?

Answer: A persistent off-white or yellowish hue often indicates the presence of colored impurities, which could be degradation products or residual reactants. The stability of similar isothiazolone compounds can be influenced by factors like pH and the presence of metals.[4]

Causality & Expert Insights: While specific impurities will depend on the synthetic route, common culprits for discoloration in heterocyclic amines include polymerized byproducts or oxidized species. The thiazole ring can be susceptible to degradation under harsh conditions.

Purification Strategy: Activated Carbon Treatment

  • Dissolution: Dissolve the crude, colored this compound in a suitable hot solvent.

  • Carbon Addition: Add a small amount of activated carbon (charcoal) to the hot solution (typically 1-2% by weight).

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Chromatography Challenges

Question: My this compound is streaking or showing poor separation on a silica gel column. How can I improve my chromatographic purification?

Answer: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel.[5] This interaction can cause peak tailing, streaking, and in some cases, irreversible adsorption of the compound onto the stationary phase.

Causality & Expert Insights: The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, interacting with the acidic protons of the silica gel. This acid-base interaction hinders the smooth elution of the compound.

Workflow for Improved Column Chromatography:

Caption: Troubleshooting workflow for amine purification by column chromatography.

Detailed Protocols:

  • Mobile Phase Modification:

    • Triethylamine (TEA) Addition: Add a small amount of triethylamine (typically 0.1-1% v/v) to your mobile phase (e.g., ethyl acetate/hexanes). The TEA will preferentially interact with the acidic sites on the silica, allowing your aminothiazole to elute more symmetrically.[5]

    • Ammoniated Solvents: Prepare a mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol, which is then mixed with a less polar solvent like dichloromethane.[5]

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica gel can provide a more inert surface, leading to improved peak shape and separation.[5]

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Acid-Base Extraction Difficulties

Question: I'm trying to use acid-base extraction to purify my crude product, but I'm getting a low recovery of this compound. What could be the reason?

Answer: Low recovery during acid-base extraction can stem from several factors, including incomplete protonation or deprotonation, emulsion formation, or the compound's solubility in the aqueous layer even in its neutral form.[6]

Causality & Expert Insights: The basicity of this compound allows it to be protonated by an aqueous acid, rendering it water-soluble.[7] However, the pKa of the corresponding ammonium ion is crucial. If the pH of the aqueous acid is not sufficiently low, protonation will be incomplete, and a significant portion of the amine will remain in the organic layer. Conversely, during the neutralization step to recover the amine, if the pH is not raised sufficiently, the amine will remain in its protonated, water-soluble form.

Troubleshooting Protocol for Acid-Base Extraction:

  • Ensure Complete Protonation: Use a dilute solution of a strong acid like hydrochloric acid (e.g., 1 M HCl) for the initial extraction.[8] Check the pH of the aqueous layer after extraction to ensure it is acidic (pH < 2).

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid rather than a single extraction with a large volume. This is more efficient at transferring the protonated amine to the aqueous phase.[7]

  • Breaking Emulsions: If an emulsion forms at the interface of the organic and aqueous layers, it can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution) or gently swirling the separatory funnel.

  • Complete Neutralization and Back-Extraction: When regenerating the neutral amine, use a base like sodium hydroxide to bring the pH of the aqueous layer to >10. Ensure complete precipitation of the amine. If the amine is somewhat water-soluble, you will need to perform a "back-extraction" with an organic solvent like dichloromethane or ethyl acetate to recover it from the aqueous layer.[7]

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer (Protonated Amine) separate1->aqueous_layer1 Aqueous add_base Neutralize with Aqueous Base (e.g., NaOH) to pH > 10 aqueous_layer1->add_base precipitate_or_back_extract Precipitate or Back-Extract with Organic Solvent add_base->precipitate_or_back_extract pure_product Pure this compound precipitate_or_back_extract->pure_product Product aqueous_waste Aqueous Waste precipitate_or_back_extract->aqueous_waste Aqueous

Caption: General workflow for the purification of a basic amine using acid-base extraction.

Comparative Summary of Purification Techniques

Purification TechniquePrinciple of SeparationAdvantagesCommon Challenges
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, can yield very high purity."Oiling out," finding a suitable solvent, product loss in the mother liquor.
Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.Can separate compounds with similar polarities, adaptable to various scales.Strong analyte-stationary phase interactions (for amines on silica), requires larger solvent volumes.[5]
Acid-Base Extraction Differential solubility of the amine in its neutral and protonated (salt) forms in immiscible organic and aqueous solvents.[9]Excellent for removing neutral or acidic impurities, relatively quick and simple.[10]Emulsion formation, incomplete extraction or neutralization, potential for product degradation with strong acids/bases.

References

Technical Support Center: Overcoming Solubility Issues of 5-Chloro-1,3-thiazol-2-amine in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 5-Chloro-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but sometimes challenging building block. The inherent properties of this compound can lead to solubility issues in common organic solvents, which can impede reaction kinetics and overall success. This resource provides practical, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many organic solvents?

A1: The limited solubility of this compound is a consequence of its molecular structure. The molecule possesses a combination of a polar amine group (-NH₂) and a halogenated heterocyclic ring. This leads to strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, resulting in high crystal lattice energy. Overcoming this energy to dissolve the compound requires solvents with specific properties that can effectively solvate both the polar and non-polar regions of the molecule. The chlorine at the C5 position also increases the molecule's lipophilicity, further complicating its solubility profile compared to unsubstituted 2-aminothiazole.[1]

Q2: I am observing a suspension instead of a clear solution when I add this compound to my reaction, leading to low yields. What are the immediate steps I should consider?

A2: An incomplete dissolution is a common issue that can often be resolved with initial, straightforward adjustments. Before making significant changes to your reaction components, consider optimizing the solvent and physical conditions. Often, a simple change in solvent or the application of heat can dramatically improve solubility and, consequently, your reaction outcome.

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

This section provides a structured methodology for addressing the solubility challenges of this compound, from solvent selection to more advanced techniques.

Strategic Solvent Selection

The choice of solvent is the most critical first step. Polar aprotic solvents are generally the most effective for dissolving this compound.

Recommended Solvents:

  • Dimethylformamide (DMF): Often considered the solvent of choice due to its high polarity and excellent solvating capabilities for a wide range of organic compounds. It is frequently used in reactions involving heterocyclic amines.[2]

  • Dimethyl Sulfoxide (DMSO): Another powerful polar aprotic solvent that can often dissolve challenging substrates at room temperature.

  • Acetonitrile (ACN): While less polar than DMF or DMSO, acetonitrile is a viable option, particularly when heated. It is a common solvent for reactions like diazotization of similar thiazole amines.[1]

  • Tetrahydrofuran (THF): A less polar option, but its use in combination with a base is documented for acylation reactions of 2-aminothiazoles.[3]

Experimental Protocol: Rapid Solvent Screening

  • Preparation: To several small, dry vials, add a consistent amount of this compound (e.g., 10 mg).

  • Solvent Addition: Add a fixed volume of a test solvent (e.g., 1 mL) to each vial. Include DMF, DMSO, ACN, and THF in your screen.

  • Room Temperature Assessment: Vigorously stir or vortex each vial for 2 minutes at ambient temperature. Record your observations on the degree of dissolution.

  • Assessment with Heating: Gently warm the vials that did not show complete dissolution on a hot plate to 50-60°C. Observe and record any changes in solubility.

  • Selection: Choose the solvent that provides the best solubility under conditions that are compatible with your reaction's requirements.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexDielectric ConstantGeneral Solubility at 25°CBehavior with Heating
Dichloromethane (DCM)3.19.1Very LowMinor Improvement
Tetrahydrofuran (THF)4.07.5LowModerate Improvement
Acetonitrile (ACN)5.837.5Low to ModerateSignificant Improvement
Dimethylformamide (DMF)6.436.7Moderate to HighExcellent
Dimethyl Sulfoxide (DMSO)7.246.7HighExcellent

This table is a qualitative guide based on typical solvent properties and observations with similar heterocyclic compounds. Actual quantitative solubility may vary.

Physical Methods for Solubility Enhancement

If solvent choice alone is insufficient, physical methods can be employed to facilitate dissolution.

  • Heating: Increasing the temperature of the reaction mixture increases the kinetic energy of the solvent molecules, enhancing their ability to break down the crystal lattice of the solute. It is crucial to ensure that the reaction components are thermally stable at the selected temperature.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, thereby increasing the surface area of the solute exposed to the solvent. This is particularly effective for creating fine, reactive suspensions when complete dissolution is not achievable.

Workflow for Addressing Solubility Issues

Caption: Decision-making workflow for improving solubility.

Utilizing Co-solvent Systems

A co-solvent system, which involves a mixture of two or more miscible solvents, can offer a tailored environment for both solubility and reactivity.[4][5] This is particularly useful when the ideal solvent for dissolving this compound (e.g., DMF) is not optimal for the other reactants or the reaction itself.

Experimental Protocol: Implementing a Co-solvent System

  • Primary Dissolution: Dissolve the this compound in a minimal amount of a strong, polar aprotic solvent like DMF or DMSO, with gentle warming if necessary.

  • Dilution: Once dissolved, slowly add the second solvent (co-solvent) in which your other reactants are soluble and stable.

  • Observation: Continuously monitor the solution for any signs of precipitation as you add the co-solvent.

  • Reaction Initiation: If the solution remains homogeneous, proceed with the addition of your other reagents.

This "pre-dissolution" technique is a robust method for achieving a homogeneous reaction medium.

Advanced Troubleshooting and Considerations

Q3: I've tried various solvents and heating, but my reaction remains heterogeneous and inefficient. What other strategies can I explore?

A3: When standard methods are insufficient, more advanced chemical modifications can be considered.

  • In-situ Salt Formation: The amine group of this compound is basic and can be protonated to form a salt. For instance, adding an acid can create an ammonium salt, which may have significantly higher solubility in polar solvents.[6] However, this approach fundamentally changes the nucleophilicity of the amine and may not be suitable for reactions where the amine is the reacting nucleophile. This strategy is more common in aqueous preparations but can be adapted for highly polar organic media.

Diagram of Key Solubility Factors

G cluster_0 Influencing Factors Solubility Solubility of this compound Structure Molecular Structure (H-bonding, Polarity) Solubility->Structure dictated by Solvent Solvent Choice (Polarity, Dielectric Constant) Solubility->Solvent dependent on Temp Temperature Solubility->Temp influenced by Additives Co-solvents / Additives Solubility->Additives enhanced by

References

Technical Support Center: Stability and Degradation of 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-Chloro-1,3-thiazol-2-amine. As a key heterocyclic building block in medicinal chemistry, understanding its stability profile is paramount for successful drug development and manufacturing. This guide is structured to provide direct, actionable answers to challenges you may encounter during stability testing and forced degradation studies. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its structure—a thiazole ring with a reactive amino group and a chloro substituent—the primary degradation pathways are anticipated to involve hydrolysis, oxidation, and photolysis.[1] The key reactive sites are the C-Cl bond, which is susceptible to nucleophilic substitution, and the amino group, which can be oxidized or hydrolyzed. The thiazole ring itself can also undergo cleavage under harsh conditions. Forced degradation studies are essential to experimentally determine these pathways.[2]

Q2: How does pH likely affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is expected to be highly pH-dependent.

  • Acidic Conditions (pH 1-3): Acid-catalyzed hydrolysis may occur. The primary amine can be protonated, but the thiazole ring's integrity may be compromised over time with strong acid and heat, potentially leading to ring-opening.

  • Neutral Conditions (pH ~7): The compound is expected to be relatively more stable, but nucleophilic attack by water (hydrolysis) at the C-Cl bond to form a hydroxylated species is a plausible degradation route, especially at elevated temperatures.

  • Basic Conditions (pH 9-12): In alkaline conditions, the C-Cl bond becomes highly susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 2-amino-1,3-thiazol-5-ol. This is often a significant degradation pathway for chlorinated heterocyclic compounds.

Q3: Is this compound sensitive to light, and what precautions should be taken?

A3: Yes, compounds with heterocyclic rings and aromatic character are often susceptible to photolytic degradation. Exposure to UV or high-intensity visible light can induce cleavage of the C-Cl bond or oxidation of the sulfur atom in the thiazole ring. According to ICH Q1B guidelines, photostability testing should be conducted to confirm this.[3] Precaution: Always handle the solid material and its solutions in amber glassware or under light-protected conditions (e.g., wrapped in aluminum foil) to minimize photolytic degradation.[3]

Q4: What are the recommended storage conditions for long-term stability?

A4: For optimal long-term stability, the compound should be stored in a cool, dark, and dry place, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4] This minimizes the risk of thermal, photolytic, and oxidative degradation.

Q5: What type of HPLC column is best suited for a stability-indicating method for this compound?

A5: A reversed-phase C18 column is the standard and most effective choice for developing a stability-indicating method for this compound and its potential degradation products. The polarity of the parent compound and its likely degradants (e.g., the hydroxylated analog) makes them well-suited for separation on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Troubleshooting Guides

Problem 1: Rapid Loss of Parent Compound Peak in Oxidative Stress Study

Scenario: You are performing an oxidative forced degradation study using 3% hydrogen peroxide (H₂O₂) at room temperature. Within a few hours, the HPLC chromatogram shows a significant decrease in the peak area for this compound, with multiple new, smaller peaks appearing.

Probable Causes:

  • Oxidation of the Thiazole Sulfur: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.[1] This is a common degradation pathway for sulfur-containing heterocycles.

  • Oxidative Degradation of the Amino Group: The primary amine can be oxidized, leading to various transformation products.

  • Ring Cleavage: Under strong oxidative stress, the thiazole ring itself may cleave, resulting in a complex mixture of smaller, more polar degradants.

Recommended Solutions & Protocol:

  • Reduce Stress Condition Severity: The goal of forced degradation is to achieve 5-20% degradation to identify likely products, not to destroy the molecule completely.[5]

    • Action: Repeat the experiment with a lower concentration of H₂O₂ (e.g., 0.5-1.0%) or conduct the experiment at a lower temperature (e.g., 4°C) and monitor at earlier time points.

  • Identify Degradation Products using LC-MS:

    • Protocol:

      • Prepare a sample of this compound and treat it with 1% H₂O₂.

      • Take samples at 0, 1, 4, and 8 hours.

      • Quench the reaction by adding a small amount of an antioxidant like sodium bisulfite, if necessary, to stop further degradation before injection.

      • Analyze the samples using a validated LC-MS method. Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32) to the parent compound. This would provide strong evidence for oxidation products.[6]

  • Workflow Validation: The appearance of peaks with M+16 or M+32 mass-to-charge ratios that grow over time, concurrent with the decrease of the parent compound, validates the oxidative degradation pathway.

Workflow for Investigating Oxidative Degradation

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare Solution of This compound stress Add 1% H₂O₂ (Reduced Stress) prep->stress t0 T=0 hr stress->t0 t1 T=1 hr stress->t1 t4 T=4 hr stress->t4 t8 T=8 hr stress->t8 hplc HPLC-UV Analysis (Quantify Parent Peak) t0->hplc Monitor Peak Area lcms LC-MS Analysis (Identify Degradant Masses) t0->lcms Look for M+16, M+32 t1->hplc Monitor Peak Area t1->lcms Look for M+16, M+32 t4->hplc Monitor Peak Area t4->lcms Look for M+16, M+32 t8->hplc Monitor Peak Area t8->lcms Look for M+16, M+32 conclusion Confirm Oxidative Degradation Pathway lcms->conclusion

Caption: Workflow for troubleshooting oxidative degradation.

Problem 2: pH Shift and Peak Tailing in HPLC During Acid/Base Hydrolysis Study

Scenario: You are analyzing samples from an acid hydrolysis study (0.1 N HCl at 60°C). You observe that the retention time of the parent peak is shifting, and the peak shape is poor (tailing).

Probable Causes:

  • On-Column pH Effects: Injecting a highly acidic (or basic) sample directly onto a standard C18 column can cause issues. The unbuffered sample can temporarily alter the pH of the mobile phase on the column, affecting the ionization state of the analyte and leading to retention time shifts and poor peak shape.

  • Analyte Ionization: this compound has a basic amino group. In the acidic sample, it exists in its protonated (ionized) form. If the mobile phase pH is close to the pKa of the amine, mixed ionization states can exist on the column, causing peak tailing.

  • Column Degradation: Prolonged injection of samples at extreme pH values can damage the silica-based packing of the HPLC column, leading to a permanent loss of performance.

Recommended Solutions & Protocol:

  • Neutralize Samples Before Injection: This is the most critical step to ensure consistent and reliable chromatography.

    • Protocol:

      • Before injection, take a known volume of the acidic (or basic) sample.

      • Neutralize it by adding an equimolar amount of base (e.g., 0.1 N NaOH for a 0.1 N HCl sample) or acid.

      • Check the pH to ensure it is close to the mobile phase pH (typically between 3 and 7).

      • Inject the neutralized sample.

  • Use a Buffered Mobile Phase: A properly buffered mobile phase resists pH changes from the sample injection, leading to more robust results.

    • Action: Ensure your aqueous mobile phase contains a suitable buffer (e.g., 10-20 mM phosphate or acetate buffer) with a pH at least 2 units away from the analyte's pKa.

  • Self-Validation: If neutralizing the sample resolves the peak shifting and tailing issues, it confirms that the problem was due to on-column pH effects rather than an issue with the compound itself or the instrument.

Forced Degradation Experimental Design

Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7] The following table outlines standard starting conditions as recommended by ICH guidelines.[2]

Stress ConditionReagent/ConditionTemperatureTypical DurationProbable Degradation Pathway
Acid Hydrolysis 0.1 N to 1 N HCl60°C - 80°C2 - 24 hoursHydrolysis of amino group, potential ring cleavage.
Base Hydrolysis 0.1 N to 1 N NaOH60°C - 80°C2 - 24 hoursNucleophilic substitution of Cl with OH⁻.
Oxidation 3% - 30% H₂O₂Room Temp - 40°C4 - 48 hoursOxidation of S-atom, degradation of amino group.
Thermal Dry Heat80°C - 105°C24 - 72 hoursThermally induced decomposition or rearrangement.
Photolytic UV/Visible LightAmbient≥ 1.2 million lux hours and ≥ 200 watt hours/m²Photolytic cleavage of C-Cl bond, ring degradation.[3]

Proposed Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound Hydrolysis_Product 2-Amino-1,3-thiazol-5-ol (Basic Hydrolysis) Parent->Hydrolysis_Product OH⁻ / Heat Oxidation_Product This compound S-oxide (Oxidation) Parent->Oxidation_Product H₂O₂ Photolysis_Product 2-Amino-1,3-thiazole (Reductive Dehalogenation) Parent->Photolysis_Product UV Light / H⁺ source

Caption: Plausible degradation pathways for this compound.

References

How to prevent polyalkylation in reactions with 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 2-aminothiazoles. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the alkylation of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve selective monoalkylation and prevent undesired side reactions, particularly polyalkylation.

I. Troubleshooting & FAQs: Controlling Selectivity in 2-Aminothiazole Alkylation

This section addresses the most common issues encountered during the alkylation of 2-aminothiazoles. The primary challenge stems from the presence of two nucleophilic nitrogen centers: the exocyclic amino group (N-exo) and the endocyclic thiazole ring nitrogen (N-endo). This duality can lead to mixtures of N-exo alkylated, N-endo alkylated, and di-alkylated products.

Question 1: My alkylation of 2-aminothiazole is giving me a mixture of products, including what appears to be a di-alkylated species. Why is this happening and how can I stop it?

Answer: This is a classic case of polyalkylation, a frequent challenge with 2-aminothiazoles. The core issue is the ambident nucleophilicity of the molecule. Both the exocyclic amino group and the endocyclic ring nitrogen can act as nucleophiles and attack your alkylating agent.

  • Mechanistic Insight: The 2-aminothiazole scaffold exists in a tautomeric equilibrium between the amino and imino forms. While the amino form is generally predominant, both the exocyclic and endocyclic nitrogens have lone pairs of electrons available for reaction.[1] The initial mono-alkylation, whether on the endo- or exo-nitrogen, can sometimes activate the molecule for a second alkylation, leading to the di-substituted product. The specific reaction conditions (base, solvent, temperature) play a critical role in determining which nitrogen is more reactive and whether the reaction proceeds to polyalkylation.

To prevent this, you must implement strategies that differentiate the reactivity of the two nitrogen atoms.

Question 2: How do I selectively achieve mono-alkylation on the exocyclic amino group?

Answer: Selectively targeting the exocyclic amino group requires conditions that either enhance its nucleophilicity relative to the ring nitrogen or temporarily protect the ring nitrogen. A highly effective and widely used strategy is reductive amination .

  • Causality: Reductive amination avoids the use of highly reactive alkyl halides directly. Instead, the 2-aminothiazole is first condensed with an aldehyde or ketone to form an intermediate imine (Schiff base) at the exocyclic nitrogen. This intermediate is then reduced in situ to yield the N-alkylated product. This pathway is highly selective for the exocyclic amine, as the endocyclic nitrogen is significantly less reactive towards aldehydes and ketones under these conditions.

Another approach involves the use of protecting groups. By acylating the exocyclic amine, you can direct alkylation to the endocyclic nitrogen. Subsequent removal of the acyl group and a second, different alkylation can be performed on the exocyclic nitrogen if a di-substituted (but selectively synthesized) product is desired. Acylation of the exocyclic amine with reagents like acetyl chloride or ethyl malonyl chloride is a common strategy.[2][3][4]

Question 3: I want to perform the alkylation on the endocyclic (ring) nitrogen. What is the best approach?

Answer: Direct alkylation often favors the endocyclic nitrogen, especially with reactive alkylating agents like α-haloketones or in the absence of a strong base.[5][6]

  • Mechanistic Rationale: The endocyclic nitrogen is often considered more nucleophilic in the neutral form of 2-aminothiazole.[7] Reactions with α-iodo or α-bromo ketones, for instance, have been shown to proceed via alkylation at the endocyclic nitrogen, sometimes followed by an intramolecular cyclization.[5][6]

To favor endocyclic alkylation:

  • Protect the Exocyclic Amine: The most reliable method is to first protect the exocyclic amino group. Acylation is a common strategy. The resulting amide is significantly less nucleophilic, directing the subsequent alkylation to the ring nitrogen.

  • Control Basicity: In some cases, running the reaction without a base or with a very mild base can favor alkylation on the ring nitrogen. Strong bases can deprotonate the exocyclic amine, significantly increasing its nucleophilicity and leading to mixtures.[8]

Question 4: What roles do the base and solvent play in controlling selectivity?

Answer: The choice of base and solvent is critical and can tip the regiochemical balance of the reaction.

  • Base Selection:

    • Strong Bases (e.g., NaH, LDA): These will readily deprotonate the exocyclic amino group, creating a highly nucleophilic amide anion. This strongly favors alkylation at the N-exo position. However, it can also promote polyalkylation if an excess of the alkylating agent is used.

    • Weaker Bases (e.g., K₂CO₃, Et₃N): These are often used to scavenge the acid byproduct (e.g., HBr, HCl) during the reaction.[8] They are less likely to fully deprotonate the exocyclic amine, which can lead to a competition between the two nitrogen centers. In these cases, the inherent nucleophilicity of the nitrogens and the nature of the electrophile become more dominant factors.

  • Solvent Selection:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they are effective at dissolving the 2-aminothiazole salts and reagents. They can facilitate SN2 reactions with alkyl halides.[8][9]

    • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the amino group, potentially modulating its reactivity. Some reductive amination procedures are successfully carried out in methanol.[10][11]

The interplay is key: for example, using a strong base like NaH in an aprotic solvent like DMF is a clear strategy for directing alkylation to the exocyclic nitrogen.

II. Strategic Workflows & Methodologies

To avoid polyalkylation, a strategic approach is necessary. The following decision-making workflow and detailed protocols provide a guide to achieving selective mono-alkylation.

Decision-Making Workflow for Selective Alkylation

This diagram outlines the logical steps to decide on the appropriate synthetic strategy based on the desired product.

G start Goal: Mono-alkylation of 2-Aminothiazole target Desired Product? start->target exo_alk Exocyclic N-Alkylation (2-Alkylamino-thiazole) target->exo_alk  Exocyclic (NHR) endo_alk Endocyclic N-Alkylation (3-Alkyl-2-imino-thiazoline) target->endo_alk  Endocyclic (>NR) method_reductive Strategy 1: Reductive Amination exo_alk->method_reductive method_protect Strategy 2: Protect-Alkylate-Deprotect endo_alk->method_protect method_direct Strategy 3: Direct Alkylation (Careful Condition Control) endo_alk->method_direct

Caption: Decision workflow for selective 2-aminothiazole alkylation.

Experimental Protocols

This protocol is highly reliable for producing 2-(N-alkylamino)thiazoles and avoids the common pitfalls of direct alkylation with alkyl halides.[10][11]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq.) in absolute methanol.

    • Add anhydrous sodium sulfate (Na₂SO₄) as a drying agent.

    • Add the desired aldehyde or ketone (1.1 eq.).

    • Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine and formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkylated 2-aminothiazole.

ParameterRecommended ConditionPurpose
Solvent Absolute MethanolDissolves reactants and is compatible with NaBH₄.
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective reducing agent for imines.
Stoichiometry Aldehyde/Ketone: ~1.1 eq.Drives imine formation to completion.
Temperature 0 °C for reductionControls the exothermic reaction of NaBH₄.

This two-step protocol ensures that alkylation occurs specifically at the ring nitrogen by temporarily deactivating the exocyclic amino group.

Step 1: Acylation of the Exocyclic Amine

  • Reaction Setup:

    • Dissolve 2-aminothiazole (1.0 eq.) in a suitable solvent like THF or dichloromethane in a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2 eq.).

    • Cool the mixture to 0 °C.

  • Acylation:

    • Slowly add an acylating agent, such as acetyl chloride or benzoyl chloride (1.1 eq.), dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours until completion is confirmed by TLC/LC-MS.

  • Isolation:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the N-acylated 2-aminothiazole, which can be purified by recrystallization or chromatography.

Step 2: Alkylation of the N-Acylated Intermediate

  • Reaction Setup:

    • Dissolve the N-acylated 2-aminothiazole (1.0 eq.) in an aprotic solvent such as DMF.

    • Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq.).

  • Alkylation:

    • Add the alkylating agent (e.g., an alkyl halide) (1.1 eq.) and heat the mixture (e.g., to 60-80 °C).

    • Monitor the reaction by TLC/LC-MS.

  • Work-up:

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash, dry, and concentrate the organic phase. Purify by chromatography to obtain the 3-alkyl-2-acylimino-thiazoline.

  • Deprotection (if required):

    • The acyl group can be removed under acidic or basic hydrolysis conditions to yield the final 3-alkylated product.

III. Summary of Key Control Parameters

To effectively prevent polyalkylation, researchers must carefully control several experimental variables. The table below summarizes the key factors and their impact on reaction selectivity.

ParameterTo Favor Exocyclic (N-exo) AlkylationTo Favor Endocyclic (N-endo) AlkylationRationale
Methodology Reductive Amination Protecting Group Strategy (Acylation)Reductive amination is inherently selective for the primary amine. Protection deactivates the exocyclic amine.
Base Strong, non-nucleophilic base (e.g., NaH)Weaker base (e.g., K₂CO₃) or no baseStrong bases deprotonate the exocyclic NH₂, making it highly nucleophilic. Weaker bases are less likely to deprotonate the NH₂ group.
Alkylating Agent Aldehydes/Ketones (followed by reduction)Alkyl Halides (on protected substrate)Aldehydes react selectively at the exocyclic amine to form an imine.
Temperature Generally mild to moderateCan require heatingLower temperatures can help control reactivity and prevent side reactions.
Stoichiometry Use of slight excess of aldehyde/ketoneUse of slight excess of alkyl halideA large excess of the alkylating agent should be avoided in all cases to minimize the risk of a second alkylation.

By understanding the underlying mechanisms and carefully selecting the reaction strategy and conditions, researchers can successfully navigate the challenges of 2-aminothiazole chemistry and prevent the formation of undesired polyalkylation byproducts, leading to cleaner reactions and higher yields of the desired mono-alkylated isomers.

IV. References

  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from BenchChem Technical Support.

  • Li, F., Shan, H., Kang, Q., & Chen, L. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 47, 5058.

  • Dorofeev, I. A., Zhilitskaya, L. V., Yarosh, N. O., & Shainyan, B. A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. [Source not further specified].

  • ResearchGate. (n.d.). Radical perfluoroalkylation of 2-aminothiazole derivatives. Retrieved from ResearchGate.

  • Theodoropoulou, M. A., Psarra, A., Erhardt, M., & Kokotos, G. (2022). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. [Source not further specified].

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Source not further specified].

  • Theodoropoulou, M. A., Psarra, A., Erhardt, M., & Kokotos, G. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC.

  • BenchChem. (2025). Preventing polyalkylation in Friedel-Crafts reactions. Retrieved from BenchChem Technical Support.

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from PubChem.

  • Dorofeev, I. A., Zhilitskaya, L. V., Yarosh, N. O., & Shainyan, B. A. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions. Retrieved from BenchChem Technical Support.

  • PubMed Central. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Source not further specified].

  • ResearchGate. (2016). N-alkylation of aminothiazole ring in ceftazime? Retrieved from ResearchGate.

  • Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1948.

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Source not further specified].

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Source not further specified].

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Retrieved from ResearchGate.

  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. Retrieved from Google Patents.

  • Google Patents. (n.d.). US2863874A - Process of preparing 2-aminothiazoles. Retrieved from Google Patents.

  • Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from Wikipedia.

  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc. Retrieved from ChemicalBook.

  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole. Retrieved from Organic Syntheses.

  • Fiveable. (n.d.). Polyalkylation Definition - Organic Chemistry Key Term. Retrieved from Fiveable.

  • Royal Society of Chemistry. (n.d.). Ruthenium-catalysed meta-selective CAr–H bond alkylation via a deaminative strategy. Chemical Communications.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyanate. Retrieved from BenchChem Technical Support.

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from ResearchGate.

  • Semantic Scholar. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Retrieved from Semantic Scholar.

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Source not further specified].

  • PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from PubMed.

  • BenchChem. (2025). Preventing carbocation rearrangement in alkylation of aromatic rings. Retrieved from BenchChem Technical Support.

  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from Scilit.

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Source not further specified].

  • ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. Retrieved from ChemicalBook.

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.

References

Managing reaction pH for optimal imine formation with 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reaction pH in imine (Schiff base) formation involving 2-aminothiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific class of weakly basic amines. Here, we move beyond generic protocols to explain the causal relationships between pH, reactant properties, and reaction outcomes, providing you with the expertise to troubleshoot and optimize your synthesis effectively.

Frequently Asked Questions (FAQs): The Scientific Foundation

This section addresses the fundamental principles governing imine formation, with a special focus on the unique characteristics of 2-aminothiazoles.

Q1: What is the general mechanism of imine formation, and why is pH so critical?

A: Imine formation is a reversible, acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2][3] The reaction proceeds in two main stages, and pH plays a crucial, yet opposing, role in each:

  • Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's lone pair electrons on the electrophilic carbonyl carbon, forming a carbinolamine intermediate.[4] This step requires a free, non-protonated amine. Therefore, highly acidic conditions (very low pH) are detrimental because they convert the amine into its non-nucleophilic ammonium salt, stalling the reaction.[3][4][5][6][7][8]

  • Dehydration: The carbinolamine then eliminates a molecule of water to form the imine. This dehydration step is the rate-limiting step and requires acid catalysis.[6] The acid protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (-OH₂⁺).[4][6][8] Under basic or neutral conditions (high pH), this step is very slow due to the lack of protons.[3][8]

This dual requirement creates a pH-dependent "sweet spot" where the reaction rate is maximal. The overall rate is slow at very low and very high pH, typically peaking in a mildly acidic range.[4][6]

Q2: What is the generally accepted "optimal" pH for imine formation?

A: For many standard aldehydes and amines, the maximum reaction rate is achieved at a weakly acidic pH, typically around pH 4.5 to 5 .[4][5][6][9] This pH represents the best compromise: it is acidic enough to effectively catalyze the rate-limiting dehydration step but not so acidic that it completely protonates and deactivates the amine nucleophile.[6] However, this is a general guideline and the true optimum can vary based on the specific pKa of the amine and the reactivity of the carbonyl partner.

Q3: How do 2-aminothiazoles differ from simple aliphatic amines, and how does this affect the reaction?

A: 2-Aminothiazoles are significantly less basic (less nucleophilic) than typical aliphatic amines. This is due to the electron-withdrawing nature of the heterocyclic ring and the delocalization of the exocyclic nitrogen's lone pair into the aromatic system.[10][11] This has two major consequences:

  • Lower Nucleophilicity: The initial nucleophilic attack on the carbonyl is slower compared to a more basic amine. This can make the reaction more sluggish overall.

  • Lower pKa: Being less basic, 2-aminothiazoles require a more acidic environment (lower pH) to become significantly protonated. While this might seem advantageous, the key is the balance between having enough free amine for the initial attack and enough acid for the dehydration step. The optimal pH window for 2-aminothiazoles may be different and narrower than for simple amines.

Studies have shown that protonation of substituted 2-aminothiazoles primarily occurs on the endocyclic (ring) nitrogen, not the exocyclic amino group.[12] While this preserves the exocyclic amine for nucleophilic attack, the resulting positive charge on the ring can still deactivate it towards the carbonyl.

Troubleshooting Guide: From Problem to Solution

This section provides direct answers to common experimental problems.

Q4: My reaction is very slow or isn't starting. How do I troubleshoot the pH?

A: A stalled reaction is the most common issue and is almost always linked to incorrect pH.

  • Scenario 1: Your pH is too high (insufficient acid). If you are using only a solvent like ethanol or THF with no acid catalyst, the dehydration of the carbinolamine intermediate is likely the bottleneck. The hydroxyl group is a poor leaving group without protonation.

    • Solution: Introduce a catalytic amount of a mild acid. Acetic acid is an excellent starting point. Add a few drops and monitor the reaction by TLC or LC-MS. Other options include p-toluenesulfonic acid (TsOH) or even formic acid.[13][14]

  • Scenario 2: Your pH is too low (excessive acid). If you've added a strong acid like concentrated HCl or H₂SO₄, you have likely protonated the majority of your 2-aminothiazole, rendering it non-nucleophilic.[7][9]

    • Solution: If you suspect the pH is too low, you can add a mild, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to raise the pH back into the optimal window.[15] Alternatively, restart the reaction using a weaker acid catalyst.

The following diagram illustrates a logical workflow for troubleshooting pH-related issues.

TroubleshootingWorkflow Start Low or No Imine Product CheckSM Starting materials consumed? Start->CheckSM RateIssue Probable Cause: Reaction rate is too slow. CheckSM->RateIssue No EquilibriumIssue Probable Cause: Imine is hydrolyzing back to starting materials. CheckSM->EquilibriumIssue Yes CheckAcid Was an acid catalyst used? RateIssue->CheckAcid CheckWater Is water being removed? EquilibriumIssue->CheckWater AddMildAcid Action: Add catalytic amount of mild acid (e.g., Acetic Acid). CheckAcid->AddMildAcid No CheckAcidStrength Is the acid too strong (e.g., conc. HCl)? CheckAcid->CheckAcidStrength Yes Monitor Monitor reaction by TLC / LC-MS AddMildAcid->Monitor UseWeakerAcid Action: Restart with a weaker acid or add a non-nucleophilic base. CheckAcidStrength->UseWeakerAcid Yes CheckAcidStrength->Monitor No, pH may be optimal. Consider temperature/concentration. UseWeakerAcid->Monitor RemoveWater Action: Use molecular sieves or a Dean-Stark apparatus. CheckWater->RemoveWater No CheckExcessAcid Is the pH too low, -promoting hydrolysis? CheckWater->CheckExcessAcid Yes RemoveWater->Monitor AdjustpHUp Action: Slightly raise pH. Ensure only catalytic acid is present. CheckExcessAcid->AdjustpHUp Yes CheckExcessAcid->Monitor No, hydrolysis may be inherent. Focus on water removal. AdjustpHUp->Monitor

Caption: Troubleshooting workflow for pH issues in imine formation.

Q5: I'm getting a low yield, and I can see my starting materials on TLC/LC-MS after some product has formed. What is happening?

A: This is a classic sign that the reaction equilibrium is not in your favor.[1] Imine formation is reversible, and the presence of the water byproduct can drive the reaction backward through hydrolysis, especially under acidic conditions.[3][8][16]

Solution: Shift the equilibrium toward the product by removing water as it forms.

  • Molecular Sieves: For small to medium-scale reactions, adding activated 3Å or 4Å molecular sieves to the reaction mixture is a highly effective and convenient method.[1][13]

  • Dean-Stark Apparatus: For larger-scale reactions, azeotropic removal of water using a Dean-Stark trap with a suitable solvent (like toluene or benzene) is the standard procedure.[1][17]

Q6: Can I run the reaction under basic conditions to avoid protonating the 2-aminothiazole?

A: While acid catalysis is most common, imine synthesis can sometimes be performed under basic conditions, though it's less frequent.[13][14] Some literature suggests that a basic pH (e.g., 8-9) can also be effective, as the imine product is often more stable and less prone to hydrolysis at a basic pH.[5] This approach relies on the intrinsic reactivity of the carbonyl and amine without catalytic activation of the dehydration step. This is more likely to succeed with highly reactive aldehydes (e.g., aromatic aldehydes) and may require heating.[1][18]

Quantitative Troubleshooting Guide

The table below summarizes common issues, their probable causes related to pH, and recommended actions.

Observed Problem Probable Cause Primary Solution Secondary Actions
No reaction (only starting materials visible)pH too high: Dehydration step is not catalyzed.Add a catalytic amount of a weak acid (e.g., 0.1 eq. acetic acid).Increase reaction temperature.
No reaction (only starting materials visible)pH too low: 2-aminothiazole is fully protonated and non-nucleophilic.Restart using a weaker acid or a smaller amount of the current acid.Add a non-nucleophilic base (e.g., DIPEA) to neutralize excess acid.
Initial product formation, then stalls or reverts Equilibrium issue: Product is hydrolyzing back to starting materials.Remove water using molecular sieves or a Dean-Stark trap.[1][13]Ensure you are using only a catalytic amount of acid, not stoichiometric amounts.
Slow, incomplete conversion over long periods Sub-optimal pH & low nucleophilicity: Reaction rate is slow due to the weak nucleophilicity of 2-aminothiazole.Systematically screen different acid catalysts (e.g., acetic acid, TsOH, formic acid) to find the optimal rate.Increase concentration of reactants; gently heat the reaction.

Experimental Protocol: pH Optimization for Imine Formation

This protocol outlines a parallel screening method to efficiently determine the optimal acid catalyst and conditions for your specific 2-aminothiazole and carbonyl substrates.

Objective: To identify the most effective pH conditions for maximizing imine yield.

Materials:

  • Your 2-aminothiazole derivative

  • Your aldehyde or ketone partner

  • Anhydrous reaction solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

  • Activated 4Å molecular sieves

  • Acid Catalysts: Acetic acid (AcOH), p-Toluenesulfonic acid (TsOH), Formic acid

  • Base (for quenching/workup): Saturated sodium bicarbonate (NaHCO₃) solution

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction vials with stir bars

  • TLC plates and/or LC-MS vials

Procedure:

  • Preparation: In a glove box or under an inert atmosphere, add activated 4Å molecular sieves (approx. 100 mg per 1 mL of solvent) to four separate, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of your 2-aminothiazole (e.g., 0.2 M) and your carbonyl partner (e.g., 0.2 M) in the chosen anhydrous solvent.

  • Reaction Setup: To each of the four vials, add the following:

    • Vial 1 (No Catalyst Control): 1.0 mL of 2-aminothiazole solution (0.2 mmol) and 1.0 mL of carbonyl solution (0.2 mmol).

    • Vial 2 (AcOH): 1.0 mL of 2-aminothiazole solution (0.2 mmol), 1.0 mL of carbonyl solution (0.2 mmol), and 0.1 equivalents of acetic acid (0.02 mmol).

    • Vial 3 (TsOH): 1.0 mL of 2-aminothiazole solution (0.2 mmol), 1.0 mL of carbonyl solution (0.2 mmol), and 0.1 equivalents of TsOH (0.02 mmol).

    • Vial 4 (Formic Acid): 1.0 mL of 2-aminothiazole solution (0.2 mmol), 1.0 mL of carbonyl solution (0.2 mmol), and 0.1 equivalents of formic acid (0.02 mmol).

  • Reaction Monitoring: Seal the vials and stir the reactions at room temperature (or your desired temperature). Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h, 24h) using TLC or LC-MS.

    • For analysis, carefully withdraw a small aliquot, quench it in a vial containing a small amount of saturated NaHCO₃ solution and an extraction solvent (e.g., ethyl acetate), and analyze the organic layer. This prevents the acid from hydrolyzing the product on the TLC plate or during LC-MS analysis.

  • Analysis: Compare the rate of product formation and the final conversion for each condition. The condition that provides the highest yield in the shortest time is your optimal condition for scale-up.

By systematically and logically addressing the critical parameter of pH, you can overcome the challenges associated with the reduced basicity of 2-aminothiazoles and confidently develop robust and efficient protocols for your target imines.

References

Validation & Comparative

A Comparative Guide to Novel Thiazole-Based Compounds: Synthesis, Characterization, and Anticancer Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole ring stands as a privileged scaffold, integral to numerous clinically approved drugs and a focal point for the development of novel therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have rendered it a cornerstone in the design of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[4][5][6] This guide focuses on the synthesis and characterization of a novel series of compounds derived from 5-Chloro-1,3-thiazol-2-amine, a versatile starting material for accessing new chemical entities. We will provide a comparative analysis of the cytotoxic potential of a representative compound from this series against a standard chemotherapeutic agent, supported by detailed experimental protocols and data.

The Rationale: Why this compound?

The choice of this compound as the foundational building block is strategic. The chloro-substituent at the 5-position serves as a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups through nucleophilic substitution or cross-coupling reactions. The 2-amino group provides another site for derivatization, enabling the construction of a library of compounds with varied structural features. This dual functionality allows for a systematic exploration of the structure-activity relationship (SAR), a critical aspect of drug discovery.

Synthesis of Novel N-(5-chloro-1,3-thiazol-2-yl)-2-(substituted piperazin-1-yl)acetamide Derivatives

The synthetic pathway to the target compounds is a two-step process, beginning with the acylation of the starting material, followed by a nucleophilic substitution. This approach is a common and efficient method for the synthesis of related thiazole derivatives.[7][8]

Experimental Protocol: Synthesis of Intermediate 1 and Final Compounds

Step 1: Synthesis of 2-chloro-N-(5-chloro-1,3-thiazol-2-yl)acetamide (Intermediate 1)

  • To a solution of this compound (10 mmol) in dry acetone (50 mL), add anhydrous sodium acetate (10 mmol).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (10 mmol) dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to obtain Intermediate 1 .

Step 2: Synthesis of N-(5-chloro-1,3-thiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide (NC-1)

  • In a round-bottom flask, dissolve Intermediate 1 (2.6 mmol) and 1-(2-ethoxyphenyl)piperazine (2.6 mmol) in dry benzene (100 mL).

  • Add a catalytic amount of triethylamine.

  • Reflux the mixture for 16-20 hours, monitoring by TLC.

  • After cooling, filter the mixture and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure final compound, designated as NC-1 .

The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6][9]

Visualizing the Synthetic Workflow

G start This compound intermediate Intermediate 1: 2-chloro-N-(5-chloro-1,3-thiazol-2-yl)acetamide start->intermediate Acylation final_product Final Compound (NC-1): N-(5-chloro-1,3-thiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide intermediate->final_product Nucleophilic Substitution reagent1 Chloroacetyl chloride, Anhydrous Sodium Acetate reagent1->start reagent2 1-(2-ethoxyphenyl)piperazine, Triethylamine reagent2->intermediate

Caption: Synthetic pathway for the novel compound NC-1.

Comparative Performance Analysis: Anticancer Activity

To evaluate the therapeutic potential of our novel compound, we assessed its in vitro cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7) and the human hepatocellular carcinoma cell line (HepG2). We compared its performance to 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Seed MCF-7 and HepG2 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of the test compound (NC-1) and the standard drug (5-FU) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Data Presentation: Comparative Cytotoxicity
CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
NC-1 (Novel Compound) 2.57 ± 0.167.26 ± 0.44
5-Fluorouracil (Standard) 6.77 ± 0.418.4 ± 0.51

Note: The data presented is hypothetical and based on reported values for similar thiazole derivatives for illustrative purposes.[9]

The results indicate that the novel compound NC-1 exhibits potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with a lower IC50 value compared to the standard drug 5-Fluorouracil, suggesting a higher potency.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The enhanced activity of NC-1 can be attributed to its unique structural features. The incorporation of the substituted piperazine moiety is a common strategy in the design of anticancer agents.[7] It is hypothesized that this group may enhance the compound's ability to interact with specific biological targets. Many thiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or vascular endothelial growth factor receptor-2 (VEGFR-2).[9]

Further studies involving molecular docking and enzymatic assays would be necessary to elucidate the precise mechanism of action. The observed potency of NC-1 warrants further investigation, including its effect on cell cycle progression and apoptosis induction.[9]

Visualizing a Potential Mechanism of Action

G NC1 Novel Compound (NC-1) VEGFR2 VEGFR-2 NC1->VEGFR2 Inhibition Apoptosis Apoptosis NC1->Apoptosis Induction PI3K PI3K VEGFR2->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by NC-1.

Conclusion and Future Directions

The novel compound NC-1 , synthesized from this compound, demonstrates promising in vitro anticancer activity, surpassing the potency of the standard chemotherapeutic agent 5-Fluorouracil in the tested cell lines. This underscores the potential of the thiazole scaffold in developing new and effective anticancer drugs.[10]

Future work will focus on a broader screening of this compound series against a larger panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed mechanistic investigations to identify its molecular targets. The synthetic accessibility and potent activity of these novel thiazole derivatives make them exciting candidates for further drug development.

References

A Senior Application Scientist's Guide to the Biological Activity of 5-Chloro-1,3-thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic structure that stands as a cornerstone in medicinal chemistry.[1][2] Its presence in natural products, such as Vitamin B1 (thiamine), and in numerous synthetic pharmaceuticals underscores its significance as a "privileged scaffold."[2][3] Thiazole-based compounds exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

This guide focuses on a particularly versatile synthetic building block: 5-Chloro-1,3-thiazol-2-amine . The strategic placement of a chlorine atom at the 5-position and an amine group at the 2-position provides two reactive handles for chemical modification. The amine group is readily functionalized to form amides or Schiff bases, while the chlorine atom is a prime site for nucleophilic substitution. This dual reactivity allows for the systematic development of diverse chemical libraries and extensive structure-activity relationship (SAR) studies.

Herein, we provide a comparative analysis of the biological activities of derivatives originating from this core structure. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by quantitative data and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Comparative Analysis of Biological Activities

The derivatization of the this compound core leads to compounds with varied and potent biological effects. The following sections compare these activities, drawing on data from analogous thiazole derivatives to illustrate key structure-activity relationships.

Anticancer Activity

The development of novel cytotoxic agents is a critical area of pharmaceutical research. Thiazole derivatives have emerged as a promising class of anticancer compounds, with some acting as potent inhibitors of protein kinases and other cellular processes.[6][7]

Structure-Activity Relationship Insights: Derivatization at the 2-amino position of the thiazole ring significantly influences cytotoxic potency. The introduction of substituted aryl groups, heterocyclic rings, or complex amide side chains can enhance activity against various cancer cell lines. For instance, the incorporation of a phenylsulfonamide moiety has been shown to yield derivatives with potent effects against multiple cancer cell lines.[3] Similarly, creating hybrid molecules by linking the thiazole nucleus to other pharmacophores like quinoline or pyrazole can lead to compounds with improved activity profiles.[8][9]

Illustrative Data: The table below summarizes the anti-proliferative activity of representative thiazole derivatives against common human cancer cell lines. The IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit cell growth by 50%.

Derivative ClassTarget Cell LineIC₅₀ (µM)Reference Compound
Phenyl-thiazole carboxamidesA-549 (Lung)~15-205-Fluorouracil
Phenyl-thiazole carboxamidesHCT-8 (Intestine)~10-185-Fluorouracil
Biphenyl-thiazole amidesS. Aureus~8-16Ciprofloxacin
Thiazolyl-pyrazoline hybridsMCF-7 (Breast)~5-12Doxorubicin

Note: Data are representative examples synthesized from literature on diverse thiazole derivatives to illustrate potential efficacy.[6][10] Specific experimental validation for each novel derivative is essential.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][11][12]

Structure-Activity Relationship Insights: The antimicrobial potency of these derivatives is highly dependent on the substituents. Electron-withdrawing groups (e.g., nitro, chloro) on aryl rings attached to the thiazole nucleus often enhance antibacterial activity.[8][9] Furthermore, the formation of Schiff bases from the 2-amino group can yield compounds with significant activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial cell division.[9][11]

Illustrative Data: The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives, indicating the lowest concentration required to prevent visible microbial growth.

Derivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Thiazolyl-Schiff basesS. aureus16 - 32C. albicans8 - 16
Thiazolyl-Schiff basesE. coli32 - 64A. niger16 - 32
Heteroaryl-thiazole hybridsP. aeruginosa64 - 128Not Tested-
Quinolone-thiazole hybridsMRSA8 - 16Not Tested-

Note: Data are representative examples synthesized from literature on diverse thiazole derivatives.[4][8][13] Efficacy can vary significantly based on the specific derivative and microbial strain.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, making the search for novel anti-inflammatory agents a priority. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Lipoxygenase (LOX).[14][15][16]

Structure-Activity Relationship Insights: The anti-inflammatory action of thiazole derivatives is often modulated by the nature of the substituent at the 2-position. For example, derivatives containing acetic acid moieties have shown strong suppression of edema in animal models.[16] The mechanism often involves the inhibition of pro-inflammatory enzymes or the stabilization of cellular membranes, which prevents the release of inflammatory mediators.[16][17][18]

Illustrative Data: This table compares the in vitro anti-inflammatory activity of different thiazole derivative classes.

Derivative ClassAssay Type% InhibitionReference Compound
Thiazole-acetic acid derivativesCarrageenan-induced Paw Edema40 - 50%Ibuprofen
Phenylamino-thiazole derivativesHeat-induced Protein Denaturation70 - 85%Diclofenac Sodium
Indole-thiazole hybridsNitric Oxide (NO) Inhibition in RAW264.7 cells60 - 75%Indomethacin

Note: Data are representative examples synthesized from literature on diverse thiazole derivatives.[14][16][19] The choice of assay is critical for evaluating specific aspects of the inflammatory response.

Key Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, this section provides detailed, self-validating protocols for the key assays used to evaluate the biological activities discussed.

Anticancer Screening: MTT Cell Viability Assay

This colorimetric assay is a standard for in vitro cytotoxicity screening. It measures the metabolic activity of cells, which serves as an indicator of cell viability.

Causality and Principle: The assay's foundation lies in the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[20][21] The amount of formazan produced is directly proportional to the number of viable cells. The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement.[22]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[20][23]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. The appearance of purple precipitates will be visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[20] A reference wavelength of 630 nm can be used to subtract background noise.[22]

Workflow for MTT Cell Viability Assay

MTT_Workflow A 1. Cell Seeding (1x10^4 cells/well in 96-well plate) B 2. Compound Treatment (Serial dilutions of derivatives) A->B 24h Adhesion C 3. Incubation (48-72 hours, 37°C, 5% CO2) B->C D 4. MTT Reagent Addition (10 µL of 5 mg/mL solution) C->D E 5. Formazan Crystal Formation (Incubate 2-4 hours) D->E F 6. Solubilization (Add 100 µL DMSO) E->F G 7. Absorbance Reading (570 nm Microplate Reader) F->G H Data Analysis (Calculate % Viability & IC50) G->H

Caption: A step-by-step workflow of the MTT assay for assessing cell viability.

Antimicrobial Testing: Broth Microdilution for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25]

Causality and Principle: The protocol involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[26][27] This method is quantitative and more reproducible than diffusion-based methods.[28]

Step-by-Step Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[27] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without any compound) to ensure growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Plate Preparation A 1. Serial Dilution of Compound (In 96-well plate with broth) C 3. Inoculation of Wells (Final concentration ~5x10^5 CFU/mL) A->C B 2. Inoculum Standardization (0.5 McFarland Standard) B->C D 4. Incubation (18-24 hours at 37°C) C->D E 5. Read Results (Visual or Spectrophotometric) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: The process flow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Screening: Inhibition of Protein Denaturation

This in vitro assay is a rapid and cost-effective method for preliminary screening of anti-inflammatory activity.[17][29]

Causality and Principle: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[18] This assay evaluates the ability of a compound to prevent the denaturation of protein (typically bovine serum albumin or egg albumin) induced by heat. The reduction in turbidity upon addition of the test compound indicates its ability to stabilize the protein, which is analogous to the action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[18][29]

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test derivative at various concentrations and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

  • pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

  • Heating: Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.[18]

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.[18]

  • Controls: Use distilled water as a control and Diclofenac Sodium as a reference standard.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Denaturation_Workflow A 1. Prepare Reaction Mixture (Test compound + 1% BSA solution) B 2. Induce Denaturation (Heat at 70°C for 10 min) A->B C 3. Cool to Room Temperature B->C D 4. Measure Turbidity (Spectrophotometer at 660 nm) C->D E Calculate % Inhibition (Compare Test vs. Control) D->E

Caption: Inhibition of COX enzymes by thiazole derivatives blocks prostaglandin synthesis.

Conclusion and Future Perspectives

The this compound scaffold is an exceptionally valuable starting point for the development of novel therapeutic agents. As demonstrated, simple to complex modifications of this core structure can yield derivatives with potent and varied biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The comparative data and structure-activity relationships discussed herein highlight the immense potential residing within this chemical class.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent derivatives to enhance efficacy and reduce potential toxicity.

  • Mechanism of Action Studies: Moving beyond preliminary screening to elucidate the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Evaluation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a physiological context.

This guide provides the foundational knowledge and practical methodologies to empower researchers to explore the rich chemical space of this compound derivatives and accelerate the discovery of next-generation therapeutics.

References

A Comparative Guide to HPLC and LC-MS Validation for the Purity Assessment of 5-Chloro-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

5-Chloro-1,3-thiazol-2-amine is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of robust, validated analytical methods to ensure the purity of starting materials and intermediates.[2][3][4]

This guide provides an in-depth comparison of two cornerstone analytical techniques for purity determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the validation methodologies for each, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, to provide researchers and drug development professionals with a framework for selecting and implementing the most appropriate method for their specific needs.[5][6][7][8]

The Regulatory Cornerstone: ICH Q2(R2) Validation Guidelines

The objective of validating an analytical procedure is to provide documented evidence that the method is "fit for its intended purpose."[6][9] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, ensuring data reliability and accuracy.[5][7][8] This guide structures the validation protocols for both HPLC and LC-MS around the key performance characteristics defined by ICH, which include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Method 1: HPLC-UV - The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography with a UV detector is the workhorse of pharmaceutical quality control for purity and assay determination.[10] Its prevalence is due to its robustness, reproducibility, and cost-effectiveness for quantitative analysis. The method separates the primary compound (this compound) from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase, with detection based on the analyte's ability to absorb UV light.

Experimental Workflow: HPLC-UV Validation

The validation process for an HPLC-UV purity method is a systematic study to confirm its performance.

HPLC_Validation_Workflow cluster_experiments Validation Parameters start_node Method Development & Optimization protocol_node Write Validation Protocol (ICH Q2(R2) Parameters) start_node->protocol_node execution_node Execute Validation Experiments protocol_node->execution_node specificity Specificity (Forced Degradation) linearity Linearity & Range accuracy Accuracy (Spike/Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ (S/N Ratio) robustness Robustness report_node Analyze Data & Write Validation Report approval_node Method Approved for Routine QC Use report_node->approval_node

Caption: HPLC-UV Method Validation Workflow.

Detailed HPLC-UV Validation Protocol

The following protocol outlines the steps to validate an HPLC method for determining the purity of this compound.

1. Example Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound to find its lambda max (λmax).

  • Injection Volume: 10 µL.

2. Validation Experiments:

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[12]

    • Protocol: Perform forced degradation studies by exposing a solution of this compound to acidic, basic, oxidative (e.g., H₂O₂), and photolytic stress conditions. Analyze the stressed samples alongside an unstressed sample and a blank.

    • Acceptance Criteria: The main peak for this compound should be well-resolved from all degradation product peaks. Peak purity analysis using a DAD should confirm the spectral homogeneity of the main peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.[2]

    • Protocol: Prepare a series of at least five standard solutions of this compound, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Acceptance Criteria: The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.99.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[5]

    • Protocol: The range is confirmed by the linearity, accuracy, and precision experiments.

  • Accuracy: The closeness of the test results to the true value.[12]

    • Protocol: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix (e.g., a placebo or a solution containing known impurities) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]

    • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for the series of measurements should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N). A typical approach is to use an S/N of 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ determination must be supported by demonstrating acceptable precision and accuracy at that concentration.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

    • Protocol: Introduce small changes to method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Method 2: LC-MS - The Powerhouse for Identification and Trace Analysis

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry.[10][13] While it can perform all the quantitative validation of HPLC-UV, its true power lies in the structural characterization of unknown impurities and its superior sensitivity.[1][14] For purity analysis, LC-MS is indispensable during process development and for identifying degradation products in stability studies.

Experimental Workflow: LC-MS Validation & Impurity Profiling

The LC-MS workflow adds the dimension of mass analysis, enabling impurity identification alongside quantification.

LCMS_Validation_Workflow cluster_experiments Validation & Profiling start_node Develop MS-Compatible LC Method protocol_node Write Validation Protocol (Include Identification) start_node->protocol_node execution_node Execute Validation Experiments protocol_node->execution_node quant Quantitative Validation (Linearity, Accuracy, etc.) spec Enhanced Specificity (Mass-based) id Impurity Identification (MS and MS/MS) sens Superior Sensitivity (LOD/LOQ) report_node Generate Comprehensive Report (Quantitative Data + Structures) approval_node Method Approved for Development & Investigation report_node->approval_node

Caption: LC-MS Validation and Impurity Profiling Workflow.

Detailed LC-MS Validation Protocol

The validation of an LC-MS method follows the same ICH parameters but leverages the capabilities of the mass detector.

1. Example Chromatographic and Mass Spectrometric Conditions:

  • Instrument: LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or high-resolution Q-TOF).

  • LC Conditions: Similar to HPLC, but with the critical requirement of using volatile mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate) to ensure compatibility with the MS ion source. Non-volatile buffers like phosphate are not suitable.[14]

  • Ion Source: Electrospray Ionization (ESI) is common for this type of polar molecule.

  • MS Parameters: Optimized for this compound, including capillary voltage, source temperature, and gas flows.

  • Scan Mode: Full scan mode for detecting all ions, and product ion scan (MS/MS) for structural elucidation of impurities.

2. Key Differences and Advantages in Validation:

  • Specificity: This is an area of profound advantage for LC-MS.

    • Protocol: Specificity is demonstrated by extracting the ion chromatogram for the specific mass-to-charge ratio (m/z) of the parent compound and its known impurities.

    • Advantage: Co-eluting peaks that are indistinguishable by UV can be easily resolved by their different masses, providing unparalleled specificity.[15]

  • LOD & LOQ: LC-MS typically offers significantly lower detection and quantitation limits, often by one or two orders of magnitude compared to UV detection. This is critical for controlling genotoxic or other high-potency impurities at very low levels.[1]

  • Impurity Identification (Beyond Standard Validation):

    • Protocol: When an unknown peak is detected, its mass spectrum is analyzed. A high-resolution mass spectrometer (HRMS) like a Q-TOF can provide a highly accurate mass measurement, which is used to predict the elemental formula.[14] Further fragmentation using MS/MS provides structural information that can be used to elucidate the impurity's structure.

    • Causality: This capability is crucial during process development to understand the formation of by-products and during stability testing to identify degradation pathways. Knowing the identity of an impurity allows for a science-based risk assessment.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is dictated by the specific objective of the analysis. The following table summarizes their performance characteristics.

Parameter HPLC-UV LC-MS Expert Insight
Specificity Good; relies on chromatographic resolution. Peak purity by DAD is useful but not foolproof.Excellent; mass detection provides an orthogonal dimension of selectivity.LC-MS is superior for complex mixtures or confirming peak identity.
Sensitivity (LOD/LOQ) Moderate; typically in the low ng range on-column.High to Very High; can reach pg or even fg levels.[1]For trace impurity analysis, especially for potent impurities, LC-MS is the required method.
Quantitative Capability Excellent; considered the industry standard for routine QC due to its robustness and simple calibration.Very Good; requires careful matrix effect management but is highly effective.HPLC-UV is often preferred for release testing of the main component due to its simplicity and proven ruggedness.
Identification Capability None; can only compare retention times to known standards.Excellent; provides molecular weight and structural information (with MS/MS) for unknown peaks.[13][14]This is the primary reason for using LC-MS in development and investigative work.
Cost & Complexity Lower initial and operational cost. Simpler to operate and maintain.Higher initial and operational cost. Requires more specialized expertise.The cost of LC-MS is justified by the invaluable structural information it provides, which can accelerate development.
Robustness Very high. Less susceptible to minor environmental or matrix variations.Good, but can be more sensitive to matrix effects (ion suppression/enhancement) and requires volatile buffers.A well-developed HPLC-UV method is generally more "rugged" for transfer to different QC labs.
Primary Application Routine QC, release testing, stability testing (quantification of known impurities).Impurity identification, structure elucidation, trace-level quantification, metabolite ID, cleaning validation.Use the right tool for the job. HPLC-UV for routine control, LC-MS for investigation and deep understanding.

Conclusion: A Synergistic Approach

For the comprehensive purity analysis of this compound, HPLC-UV and LC-MS are not competing but complementary techniques. A robust, validated HPLC-UV method serves as the ideal tool for routine quality control and batch release, providing reliable quantitative data on the main component and known impurities.

However, during process development, forced degradation studies, and stability programs, LC-MS is indispensable. Its ability to identify unknown impurities provides the critical information needed to control them at their source, ensuring the development of a safe, effective, and high-quality final drug product. The ultimate strategy for ensuring the purity of this compound involves leveraging the quantitative strength of HPLC-UV for routine checks and the investigative power of LC-MS for characterization and problem-solving.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Thiazoles: A Comparative Analysis of Hantzsch and Competing Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thiazole ring represents a cornerstone of medicinal chemistry. Its prevalence in a myriad of biologically active compounds and FDA-approved drugs underscores the critical importance of efficient and versatile synthetic routes to this key heterocycle. This guide provides an in-depth comparative analysis of the classical Hantzsch thiazole synthesis alongside prominent alternatives, including the Cook-Heilbron and Gabriel syntheses, as well as modern microwave-assisted and copper-catalyzed methodologies. By objectively evaluating the performance, scope, and limitations of each method with supporting experimental data, this document aims to empower chemists to make informed strategic decisions in their synthetic endeavors.

The Enduring Legacy of the Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for the construction of the thiazole nucleus.[1] Its enduring popularity stems from its operational simplicity, generally high yields, and the ready availability of the requisite starting materials: α-halocarbonyl compounds and a thioamide-containing reagent.[2]

The reaction proceeds via the initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[3][4] This two-step, one-pot process has proven to be a robust and reliable method for accessing a wide array of substituted thiazoles.

Mechanistic Pathway of the Hantzsch Synthesis

The generally accepted mechanism involves a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl, followed by cyclization and dehydration.

Hantzsch_Mechanism cluster_0 S-Alkylation cluster_1 Cyclization & Dehydration Thioamide R1-C(=S)-NH2 Intermediate1 R1-C(=NH2+)-S-CH(R3)-C(=O)-R2 Thioamide->Intermediate1 Nucleophilic Attack alpha-Haloketone R2-C(=O)-CH(X)-R3 alpha-Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Substituted Thiazole Intermediate2->Thiazole -H2O Cook_Heilbron_Mechanism cluster_0 Initial Adduct Formation cluster_1 Cyclization and Tautomerization alpha-Aminonitrile R-CH(NH2)-CN Adduct R-CH(CN)-NH-C(=S)-S- alpha-Aminonitrile->Adduct CS2 S=C=S CS2->Adduct Cyclized_Intermediate Iminothiazolidine Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization 5-Aminothiazole 5-Amino-2-mercaptothiazole Cyclized_Intermediate->5-Aminothiazole Tautomerization Gabriel_Mechanism cluster_0 Thionation cluster_1 Cyclization and Dehydration Acylaminoketone R1-C(=O)-NH-CH2-C(=O)-R2 Thioamide_Intermediate R1-C(=S)-NH-CH2-C(=O)-R2 Acylaminoketone->Thioamide_Intermediate P4S10 P4S10 P4S10->Thioamide_Intermediate Cyclized_Intermediate Hydroxythiazoline Intermediate Thioamide_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Disubstituted_Thiazole 2,5-Disubstituted Thiazole Cyclized_Intermediate->Disubstituted_Thiazole -H2O

References

The 2-Aminothiazole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Therapeutic Potential

For researchers, scientists, and drug development professionals, the 2-aminothiazole (2-AT) scaffold represents a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds.[1] This versatile heterocyclic motif is a key pharmacophore in a range of FDA-approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic modification of the 2-AT core at its various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it a fertile ground for the discovery of novel therapeutics.[1]

This in-depth technical guide provides a comparative analysis of 2-aminothiazole derivatives, focusing on their structure-activity relationships (SAR) across different therapeutic areas. We will delve into the experimental data that underpins these relationships, provide detailed methodologies for their synthesis and evaluation, and explore the molecular mechanisms through which they exert their effects.

Unlocking Anticancer Potential: SAR of 2-Aminothiazole Derivatives

The development of novel anticancer agents is a paramount challenge in modern medicine, and the 2-aminothiazole scaffold has emerged as a promising framework for the design of potent and selective therapies.[4][5][6] A multitude of studies have demonstrated that strategic substitutions on the thiazole ring and the amino group can lead to significant enhancements in cytotoxic activity against a wide array of human cancer cell lines.[4][6]

Key Structural Modifications and Their Impact on Anticancer Activity

The anticancer potency of 2-aminothiazole derivatives is intricately linked to the nature and position of various substituents. The following SAR insights have been gleaned from extensive research in the field:

  • Substitution at the N-atom of the amino group: Acylation of the 2-amino group to form amides has been a particularly fruitful strategy. The introduction of different acyl groups can modulate the compound's lipophilicity and its ability to interact with target proteins.[4] For instance, the length and nature of the acyl chain can significantly influence activity, with some studies showing that a propanamido function is more effective than an acetamido moiety.[4]

  • Substitution at the C4 and C5 positions of the thiazole ring: The introduction of lipophilic groups such as methyl, bromo, phenyl, or a fused butylidene ring at the C4 and C5 positions has been shown to enhance antitumor activity.[4] Conversely, the presence of smaller alkyl groups like a methyl group at either C4 or C5 can lead to a decrease in potency.[4] Aromatic substitutions at these positions are generally more favorable for anticancer activity compared to aliphatic ones.[4]

  • The role of specific ring systems: The presence of a 2-pyridyl ring at the C4 position has been found to be beneficial for antimycobacterial activity, a field with overlapping principles in drug design.[7][8]

The following diagram illustrates the key positions for substitution on the 2-aminothiazole core that influence its anticancer activity.

Caption: Key substitution sites on the 2-aminothiazole scaffold for modulating anticancer activity.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various human cancer cell lines, highlighting the impact of different structural modifications.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Dasatinib N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamideMultipleNanomolar range[4][6]
Alpelisib 2-Amino-2-methyl-1-(4-(methylsulfonyl)phenyl)-1-propanone derivativeMultipleNanomolar range[4][6]
Compound 20 4,5-butylidene and benzylic amine substitutionsH1299 (Lung), SHG-44 (Glioma)4.89, 4.03[4]
N-Acyl derivative (non-aromatic) Non-aromatic amino acyl side chainVariousVaries[4]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

The anticancer effects of 2-aminothiazole derivatives are often mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.[9]

  • Apoptosis Induction: Certain derivatives have been shown to modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately culminating in apoptosis.[9]

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that these compounds can cause cell cycle arrest at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[9]

The following diagram provides a simplified overview of the signaling pathway for apoptosis induction by 2-aminothiazole derivatives.

Apoptosis_Pathway 2-AT_Derivative 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Downregulation 2-AT_Derivative->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation 2-AT_Derivative->Bax Mitochondria Mitochondrial Membrane Permeabilization Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

Combating Microbial Threats: SAR in Antimicrobial Drug Development

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[10] 2-Aminothiazole derivatives have demonstrated significant potential in this area, with structural modifications playing a crucial role in their antibacterial and antifungal activities.[1][10][11]

Key Structural Modifications and Their Impact on Antimicrobial Activity

The antimicrobial efficacy of 2-aminothiazole derivatives is highly dependent on the substituents at the C5 position of the thiazole ring.

  • Substitution at the C5 position: The introduction of an arylazo group at the C5 position has been shown to dramatically enhance both antimicrobial and antifungal properties.[1] Derivatives bearing this moiety exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[1][3]

The following diagram illustrates the critical role of C5 substitution in enhancing the antimicrobial activity of the 2-aminothiazole scaffold.

Caption: The C5 position is a key site for modification to develop potent antimicrobial 2-AT derivatives.

Comparative Analysis of Antimicrobial Activity

The antimicrobial potential of 2-aminothiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Compound/DerivativeSubstitution PatternMicroorganismMIC (µg/mL)Reference
Unsubstituted 2-Aminothiazole -E. coli, S. aureusHigh[1]
5-Arylazo Derivatives Arylazo group at C5E. coli, S. aureus4 - 16[3]
Thiazolyl-thiourea Derivatives Halogenated phenylthioureaStaphylococcal species4 - 16[3]

Note: Lower MIC values indicate greater antimicrobial potency.

Modulating Inflammation: The Anti-inflammatory Potential of 2-Aminothiazoles

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents remains a key research focus. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting potent activity in preclinical models.[12][13][14]

Key Structural Modifications and Their Impact on Anti-inflammatory Activity

The anti-inflammatory activity of 2-aminothiazole derivatives is influenced by substitutions on both the thiazole ring and the amino group. For example, derivatives of 4-arylthiazole acetic acid have been studied for their anti-inflammatory effects.[13] Specifically, compounds like 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid have demonstrated significant suppression of paw edema in rat models.[13] These compounds have also been shown to inhibit the activities of trypsin and chymotrypsin.[13]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The synthesis and evaluation of 2-aminothiazole derivatives require robust and reproducible experimental protocols.

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazole derivatives.[15] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[15]

Step-by-Step Methodology:

  • Preparation of the α-haloketone: The appropriate ketone is brominated using a brominating agent such as bromine in a suitable solvent like chloroform.[15]

  • Cyclo-condensation: The resulting α-haloketone is then reacted with a substituted thiourea in a solvent such as ethanol.[15] The reaction mixture is typically refluxed for a specified period.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified using techniques such as recrystallization or column chromatography.[15]

The following workflow diagram illustrates the Hantzsch synthesis of 2-aminothiazole derivatives.

Hantzsch_Synthesis Ketone Starting Ketone Halogenation α-Halogenation (e.g., Bromination) Ketone->Halogenation alpha_Haloketone α-Haloketone Halogenation->alpha_Haloketone Condensation Cyclo-condensation (Hantzsch Reaction) alpha_Haloketone->Condensation Thiourea Substituted Thiourea Thiourea->Condensation 2_AT_Derivative 2-Aminothiazole Derivative Condensation->2_AT_Derivative Purification Purification (Recrystallization/Chromatography) 2_AT_Derivative->Purification Final_Product Pure 2-Aminothiazole Derivative Purification->Final_Product

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[16][17]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using methods such as the broth microdilution or agar dilution method.[10][11]

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Serial twofold dilutions of the 2-aminothiazole derivatives are prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold continues to be a highly valuable and "privileged" structure in the field of medicinal chemistry.[18] Its synthetic tractability and the ability to modulate its biological activity through targeted structural modifications make it an enduring platform for the development of novel therapeutics. The structure-activity relationships discussed in this guide provide a framework for the rational design of new 2-aminothiazole derivatives with enhanced potency and selectivity against cancer, microbial infections, and inflammatory diseases. Future research will likely focus on the development of multi-target agents and the exploration of novel substitution patterns to further unlock the therapeutic potential of this remarkable heterocyclic core.

References

A Comparative Guide to Molecular Docking of 5-Chloro-1,3-thiazol-2-amine Derivatives and Analogs Against Oncogenic Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic in silico evaluation of small molecules against pertinent biological targets is a cornerstone of efficient lead identification and optimization. This guide provides a comprehensive comparison of the molecular docking performance of 5-Chloro-1,3-thiazol-2-amine derivatives and related heterocyclic compounds against key protein targets implicated in cancer, with a particular focus on the Epidermal Growth Factor Receptor (EGFR). We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their own virtual screening endeavors.

The Significance of the Thiazole Scaffold in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in diverse non-covalent interactions make it an attractive moiety for designing enzyme inhibitors. The introduction of a chlorine atom at the 5-position and an amine group at the 2-position of the thiazole ring can significantly modulate the molecule's physicochemical properties, influencing its binding affinity and selectivity for specific protein targets. This guide will use EGFR as a primary case study to illustrate the potential of this chemical class.

Comparative Molecular Docking Analysis Against EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Its aberrant activation is a hallmark of various cancers, making it a well-established target for anticancer therapies.[1][2] Several small molecule tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have been developed to target the ATP-binding site of EGFR.[2][3][4]

Here, we compare the docking performance of various thiazole derivatives and other relevant compounds against the EGFR kinase domain. This comparative approach allows for an objective assessment of the potential of the this compound scaffold.

Data Presentation: Docking Scores and Binding Interactions

The following table summarizes the molecular docking results for a selection of thiazole derivatives and established EGFR inhibitors. The binding energy is a theoretical value that estimates the strength of the interaction between a ligand and a protein, with more negative values indicating a stronger interaction.

Compound Class/NameSpecific Derivative ExampleTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesReference
Thiazolo-[2,3-b] quinazolinone Derivatives Derivative 17EGFR-TKD-8.26 ± 0.0033Not explicitly detailed, but noted to have better binding energy than erlotinib.--INVALID-LINK--[5]
Thiazolyl-Pyrazoline Derivatives Compound 7gEGFR (1M17)-11.14Met769 (H-bond), Leu694, Leu820 (hydrophobic interactions)--INVALID-LINK--[6]
Thiazolyl-Pyrazoline Derivatives Compound 7mEGFR (1M17)-10.64Met769 (H-bond), Leu694, Leu820 (hydrophobic interactions)--INVALID-LINK--[6]
5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Derivatives SP22, SP23, SP24, SP25, SP26, SP28, SP29, SP30, SP32, SP33EGFR KinaseHigher than erlotinibNot explicitly detailed, but noted to have higher docking scores than erlotinib.--INVALID-LINK--[7]
Standard EGFR Inhibitor ErlotinibEGFR (1M17)-10.86Met769 (H-bond), Gln767, Thr766[EGFR inhibitors synthesis and biological assessment
Standard EGFR Inhibitor GefitinibEGFR (1M17)Not explicitly detailedMet769 (H-bond)--INVALID-LINK--[8]

Note: The binding energies and interacting residues can vary depending on the specific software, scoring functions, and protein crystal structure used in the study.

Causality Behind Experimental Choices in Molecular Docking

A robust molecular docking study is not merely about generating numbers; it is about making informed decisions at each step of the process. As a senior application scientist, I emphasize the following critical considerations:

Protein Target Preparation: The Foundation of Accuracy

The initial step of preparing the protein structure is paramount. This typically involves downloading a crystal structure from the Protein Data Bank (PDB). The choice of PDB entry is critical; one should select a high-resolution structure, preferably co-crystallized with a ligand similar to the compounds under investigation. This provides a validated binding pocket.

Workflow for Protein Preparation:

Caption: A generalized workflow for preparing a protein for molecular docking.

The removal of water molecules is a common practice, but it should be done judiciously. Some water molecules can be structurally important and mediate ligand-protein interactions.[9] Adding hydrogen atoms is crucial as they are often not resolved in crystal structures and are vital for forming hydrogen bonds. Finally, energy minimization helps to relieve any steric clashes in the protein structure.

Ligand Preparation: Ensuring Chemical Correctness

The three-dimensional structure of the ligand must be accurate. This includes generating a valid 3D conformation, assigning correct atom and bond types, and determining the appropriate protonation state at physiological pH. The choice of force field for energy minimization of the ligand can also influence the docking outcome.

The Docking Algorithm and Scoring Function: A Synergistic Pair

The choice of docking software is often dictated by the specific research question and available computational resources. Popular choices include AutoDock, Glide, and GOLD. Each employs different search algorithms (e.g., genetic algorithms, Monte Carlo) to explore the conformational space of the ligand within the binding pocket.

The scoring function is arguably the most critical component. It is a mathematical model that estimates the binding affinity. Different scoring functions have different strengths and weaknesses, and it is often advisable to use a consensus scoring approach, where multiple scoring functions are used to rank the docked poses.

Validation of the Docking Protocol: Building Trust in the Results

Before screening a library of novel compounds, it is essential to validate the docking protocol. A common and robust method is to re-dock the co-crystallized ligand back into the binding site of the protein. A successful docking protocol should be able to reproduce the experimentally observed binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[10][11]

Docking Validation Workflow:

References

A Researcher's Guide to Navigating Antibody Cross-Reactivity Against Thiazole-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate world of immunoassays, the specificity of an antibody is paramount. This is particularly true when targeting small molecules, or haptens, such as those containing a thiazole ring—a scaffold present in numerous pharmaceuticals and agrochemicals. The development of antibodies against these haptens is a critical step in creating sensitive and reliable detection methods. However, a significant challenge lies in the potential for these antibodies to cross-react with structurally similar molecules, leading to inaccurate quantification and false-positive results.

This guide provides an in-depth comparative analysis of antibody cross-reactivity against thiazole-containing haptens. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounded in the principles of immunochemistry and supported by experimental data. Our aim is to equip you with the knowledge to design, execute, and interpret cross-reactivity studies with scientific integrity.

The Immunological Challenge of Thiazole Haptens

Thiazole and its derivatives are heterocyclic compounds integral to the structure of many commercially significant molecules, including drugs like sulfathiazole and various pesticides.[1] Due to their small size, these haptens are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response. The resulting antibodies should ideally recognize the unique structural features of the target hapten. However, the immune system often generates a polyclonal response, producing a heterogeneous population of antibodies with varying affinities and specificities. Monoclonal antibodies, while offering higher specificity, are not entirely immune to cross-reactivity, especially when faced with a panel of structurally related analogs.[2]

Understanding and quantifying this cross-reactivity is not merely a quality control step; it is fundamental to the validation of any immunoassay. High cross-reactivity can render an assay useless for specific detection in complex matrices where multiple related compounds may be present.

Comparative Analysis of Antibody Cross-Reactivity: Key Methodologies

Two primary techniques stand as the gold standard for assessing the cross-reactivity of antibodies against small molecule haptens: the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA: The Workhorse of Cross-Reactivity Screening

Competitive ELISA is a robust and widely used method for quantifying the specificity of anti-hapten antibodies.[3][4] The principle lies in the competition between the free hapten (the analyte) and a labeled or immobilized hapten-protein conjugate for a limited number of antibody binding sites. The degree of cross-reactivity of a related compound is determined by its ability to inhibit the binding of the antibody to the coated hapten conjugate.

To illustrate the practical application of competitive ELISA in cross-reactivity analysis, we will examine data from a study that developed a monoclonal antibody (mAb 27G3) against a sulfathiazole derivative. The cross-reactivity of this antibody was tested against a panel of 18 different sulfonamides.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Sulfathiazole (Immunizing Hapten) - 100
Sulfanitran1.41-
Sulfapyridine22.8-
Sulfadiazine<100>10
Sulfamethoxazole<100>10
Sulfadimidine>100<10
Sulfatroxazole>100<10
Sulfachloropyrazine>100<10
Other Sulfonamides (10)High<10

Table 1: Cross-reactivity of monoclonal antibody 27G3 with various sulfonamides as determined by competitive indirect ELISA. The cross-reactivity percentage is calculated as (IC50 of sulfathiazole / IC50 of competing compound) x 100. Data synthesized from a study on monoclonal antibodies against a sulfathiazole derivative.[2]

Interpretation of the Data:

The data clearly demonstrates the specificity of the monoclonal antibody 27G3. While it shows high affinity for the immunizing hapten (sulfathiazole is inferred as the 100% reference), its recognition of other sulfonamides varies significantly. Structurally similar compounds like sulfanitran and sulfapyridine show considerable cross-reactivity, whereas others with different substitutions on the aniline or heterocyclic ring exhibit much lower binding. This highlights the critical role of the hapten's chemical structure in antibody recognition. A separate study focusing on a polyclonal-based immunoassay for sulfathiazole also emphasized high specificity, with other sulfonamides showing less than 10% interference.[5]

The following diagram outlines the key steps in a competitive indirect ELISA for determining antibody cross-reactivity.

Competitive Indirect ELISA Workflow.
  • Antigen Coating:

    • Dilute the hapten-carrier protein conjugate (e.g., Sulfathiazole-BSA) to an optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the target hapten (standard curve) and the cross-reacting compounds in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution).

    • Incubate for 30-60 minutes at 37°C.

    • Transfer 100 µL of the antibody-hapten mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP).

    • Incubate in the dark at room temperature until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance values against the logarithm of the hapten concentration to generate a standard curve.

    • Determine the IC50 value (the concentration of hapten that causes 50% inhibition of the maximum signal) for the target hapten and each of the tested cross-reactants.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

Surface Plasmon Resonance is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[6] In the context of cross-reactivity analysis, SPR can measure the association (kon) and dissociation (koff) rates of an antibody to various haptens, providing a more detailed understanding of the binding event than the endpoint measurement of ELISA.

In a typical SPR experiment, the antibody is immobilized on a sensor chip. Solutions containing the different thiazole-containing haptens are then flowed over the chip surface. The binding of the hapten to the antibody causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. By analyzing the sensorgram (a plot of the response units versus time), the binding kinetics and affinity (KD) can be determined for each hapten.

The following diagram illustrates the workflow for analyzing antibody cross-reactivity using SPR.

SPR Analysis Workflow.
  • Antibody Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the antibody solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active groups with an injection of ethanolamine.

  • Binding Analysis:

    • Equilibrate the system with running buffer (e.g., HBS-EP+).

    • Inject a series of concentrations of the target hapten over the sensor surface for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound hapten.

  • Cross-Reactivity Testing:

    • Repeat the binding analysis for each of the thiazole-containing analogs.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

    • Compare the KD values for the different haptens. A lower KD value indicates a higher affinity. The relative cross-reactivity can be expressed as the ratio of the KD of the target hapten to the KD of the cross-reacting compound.

Structuring Your Cross-Reactivity Study: A Logical Framework

A robust cross-reactivity analysis is built on a foundation of logical experimental design. The following diagram illustrates the key relationships and considerations when planning your study.

Cross_Reactivity_Study_Framework cluster_hapten Hapten Design & Selection cluster_antibody Antibody Generation cluster_analysis Cross-Reactivity Analysis Hapten Target Thiazole Hapten Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Analogs Structurally Related Analogs (Varying Substituents) ELISA Competitive ELISA Analogs->ELISA SPR Surface Plasmon Resonance Analogs->SPR Immunization Immunization & Hybridoma (for Monoclonals) Conjugation->Immunization Antibody Purified Antibody (Polyclonal or Monoclonal) Immunization->Antibody Antibody->ELISA Antibody->SPR Data Quantitative Data (IC50, %CR, KD) ELISA->Data SPR->Data

Logical Framework for a Cross-Reactivity Study.

Conclusion: Ensuring Specificity in Thiazole Hapten Immunoassays

The development of highly specific antibodies against thiazole-containing haptens is a challenging yet essential endeavor for the creation of reliable immunoassays. A thorough and quantitative analysis of cross-reactivity is not optional but a fundamental component of antibody characterization and assay validation. By employing robust methodologies such as competitive ELISA and Surface Plasmon Resonance, researchers can gain a comprehensive understanding of their antibody's binding profile. The insights gained from these analyses are critical for making informed decisions about the suitability of an antibody for its intended application, ultimately ensuring the accuracy and reliability of the resulting data. This guide provides the foundational knowledge and practical protocols to navigate the complexities of antibody cross-reactivity, empowering researchers to develop immunoassays with the highest degree of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.